Leu-Trp-OMe HCl
Description
The exact mass of the compound Leu-Trp-OMe HCl is 367.1662694 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Leu-Trp-OMe HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leu-Trp-OMe HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.ClH/c1-11(2)8-14(19)17(22)21-16(18(23)24-3)9-12-10-20-15-7-5-4-6-13(12)15;/h4-7,10-11,14,16,20H,8-9,19H2,1-3H3,(H,21,22);1H/t14-,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXREJDKHROOB-DMLYUBSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-36-9 | |
| Record name | L-Tryptophan, L-leucyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143413-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: L-Leucyl-L-tryptophan Methyl Ester Hydrochloride
This guide details the technical specifications, synthesis, and biological applications of L-Leucyl-L-tryptophan methyl ester hydrochloride (H-Leu-Trp-OMe·HCl). It is designed for researchers requiring a rigorous understanding of this dipeptide’s behavior in synthetic chemistry and lysosomal biology.
CAS Registry Number: Not widely indexed as the specific salt; (Parent dipeptide ester often cited in peptide libraries).
Chemical Formula:
Executive Summary
L-Leucyl-L-tryptophan methyl ester hydrochloride is a hydrophobic dipeptide derivative. Structurally, it consists of the essential amino acid L-leucine coupled to the N-terminus of L-tryptophan methyl ester, stabilized as a hydrochloride salt.
While often utilized as a building block in the synthesis of larger bioactive peptides (such as urea-cored peptides or protease inhibitors), it belongs to a class of hydrophobic dipeptide methyl esters known for their lysosomotropic properties. Like its analog L-Leu-L-Leu-OMe (LLOMe), this compound possesses the physicochemical requisites to penetrate lysosomal membranes and undergo transpeptidation, potentially inducing lysosomal membrane permeabilization (LMP).
Physicochemical Properties[1][2][3][4][5][6]
The following data characterizes the hydrochloride salt form, which is the standard for stability and solubility in research applications.
| Property | Value / Description | Note |
| Molecular Structure | H-Leu-Trp-OMe · HCl | Linear dipeptide ester salt |
| Molecular Weight | 367.87 g/mol | Based on monohydrochloride |
| Appearance | White to off-white lyophilized powder | Highly hygroscopic |
| Solubility | DMSO (>20 mg/mL), Methanol, DMF | Poor solubility in non-polar organic solvents (Hexane) |
| pKa (Terminal Amine) | ~7.6 - 8.0 | Estimated for the |
| UV Absorption | Characteristic of the Indole ring in Tryptophan | |
| Hygroscopicity | High | Store in desiccator at -20°C |
Structural Analysis
The molecule features two distinct hydrophobic side chains:
-
Isobutyl group (Leucine): Provides lipophilicity and fits into the S1/S1' pockets of various proteases.
-
Indole group (Tryptophan): Aromatic, fluorescent, and capable of
stacking interactions.
The methyl ester protection at the C-terminus removes the negative charge of the carboxylate, significantly increasing the molecule's ability to cross cellular membranes compared to the free acid.
Synthesis Protocol: Solution-Phase Strategy
While solid-phase synthesis is common for longer peptides, dipeptide esters like H-Leu-Trp-OMe·HCl are efficiently produced via solution-phase chemistry to avoid the cleavage steps that might hydrolyze the methyl ester.
Methodology: Mixed Anhydride Coupling or EDC/HOBt coupling followed by acidolysis.
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (
Phase 1: Coupling
-
Reagents: Dissolve Boc-Leu-OH (1.0 equiv) and H-Trp-OMe·HCl (1.0 equiv) in anhydrous DMF.
-
Activation: Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) at 0°C.
-
Base: Add NMM (N-methylmorpholine) (2.5 equiv) dropwise to neutralize the HCl salt and catalyze coupling.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid, sat.
, and brine. Dry over and concentrate to yield Boc-Leu-Trp-OMe .
Phase 2: Deprotection (Salt Formation)
-
Dissolution: Dissolve the intermediate (Boc-Leu-Trp-OMe) in a minimal volume of dry dioxane or ethyl acetate.
-
Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Precipitation: Add cold diethyl ether to the reaction mixture. The product H-Leu-Trp-OMe·HCl will precipitate as a white solid.
-
Purification: Filter the precipitate, wash with ether, and dry under high vacuum.
Synthesis Workflow Diagram
Figure 1: Solution-phase synthesis workflow for L-Leucyl-L-tryptophan methyl ester hydrochloride.
Biological Mechanisms & Applications[1][2][6]
Lysosomotropic Activity (The "Suicide" Substrate)
Like L-Leu-L-Leu-OMe, L-Leu-L-Trp-OMe belongs to a class of agents that can induce apoptosis in immune cells (particularly NK cells and cytotoxic T lymphocytes) and monocytes.
Mechanism:
-
Passive Diffusion: The uncharged ester allows the dipeptide to diffuse across the plasma membrane and into the acidic lysosome.
-
Proton Trapping: Inside the lysosome (pH ~4.8), the amine becomes protonated, trapping the molecule.
-
DPPI Polymerization: The enzyme Dipeptidyl Peptidase I (Cathepsin C) recognizes the hydrophobic N-terminal Leucine. It catalyzes a transpeptidation reaction, polymerizing the dipeptide esters into insoluble, detergent-like polymers:
. -
Lysis: These polymers disrupt the lysosomal membrane, releasing cathepsins into the cytosol, triggering apoptosis.
Note: While LLOMe is the standard, Leu-Trp-OMe is a viable substrate for this pathway due to the hydrophobic nature of both residues.
Pathway Visualization
Figure 2: Mechanism of lysosomal disruption by hydrophobic dipeptide esters.
Peptide Synthesis Building Block
Beyond toxicity studies, this salt is a critical intermediate for:
-
Urea-cored peptides: Used in supramolecular chemistry to create anion-binding receptors. The amine of Leu-Trp-OMe reacts with phosgene or isocyanates.
-
Protease Inhibitors: The Leu-Trp motif mimics the cleavage sites of specific metalloproteases and viral proteases.
Handling and Stability
Storage
-
Temperature: -20°C.
-
Atmosphere: Store under Nitrogen or Argon. The Tryptophan moiety is susceptible to oxidative degradation (turning yellow/brown) upon exposure to air and light.
-
Desiccation: Essential.[1] Hydrolysis of the methyl ester to the free acid (Leu-Trp-OH) occurs rapidly in the presence of moisture.
Safety
-
Toxicity: Treat as a potential cytotoxic agent. Avoid inhalation.
-
PPE: Wear gloves, goggles, and use a fume hood.
-
First Aid: In case of contact, wash with copious amounts of water. The compound may cause skin and eye irritation due to the HCl salt nature.
References
-
Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 82(8), 2468–2472. Link
- Odell, E. W., et al. (1990). The cytotoxicity of dipeptide methyl esters to lymphoid cells. Biochemical Pharmacology, 40(9), 1973-1979. (Establishes the hydrophobicity requirement for lysosomotropic toxicity).
-
Sahoo, D. K., et al. (2009). Urea-cored peptides for anion binding and vesicle formation. Arkivoc, (vii), 166-177. (Details the synthesis of urea derivatives using H-Leu-Trp-OMe). Link
- Greenbaum, D., et al. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & Biology, 7(8), 569-581. (Discusses protease specificity for Leu/Trp residues).
Sources
Biological Activity & Technical Profile: Leu-Trp-OMe
L-Leucyl-L-Tryptophan Methyl Ester
Executive Summary
Leu-Trp-OMe (L-Leucyl-L-Tryptophan Methyl Ester) is a hydrophobic dipeptide derivative that occupies a critical niche in peptide pharmacology and supramolecular chemistry. Unlike its free acid counterpart, the methyl ester modification confers enhanced lipophilicity, facilitating cellular permeability and blood-brain barrier (BBB) transit.
This guide analyzes Leu-Trp-OMe through three distinct biological lenses:
-
Precursor Activity: Its role as a rapid generator of the bioactive diketopiperazine cyclo(Leu-Trp) .
-
Supramolecular Assembly: Its utility in forming discrete peptide nanotubes (PNTs) for drug delivery.
-
Cytotoxic Potential: Its lysosomotropic properties, analogous to the immunotoxin Leu-Leu-OMe, which can induce apoptosis in specific immune cell subsets.
Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₈H₂₅N₃O₃ | Core structure.[1] |
| Molecular Weight | ~331.41 g/mol | Small molecule range, high permeability. |
| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; crosses membranes easily compared to free Leu-Trp. |
| Solubility | Soluble in MeOH, DMSO, slightly soluble in water. | Requires organic co-solvents for stock solutions. |
| pKa (Terminal Amine) | ~7.8 | Uncharged at physiological pH (if N-term is capped) or cationic (if free amine). |
| Stability | Prone to spontaneous cyclization at pH > 7.0. | Critical Handling Parameter: Must be kept acidic/dry to prevent DKP formation. |
Core Biological Mechanisms
The Diketopiperazine (DKP) Generator
In physiological buffers (pH 7.4), Leu-Trp-OMe is thermodynamically unstable. The free N-terminal amine nucleophilically attacks the C-terminal methyl ester carbonyl, releasing methanol and forming the cyclic dipeptide cyclo(Leu-Trp) .
-
Biological Consequence: Many observed activities of Leu-Trp-OMe are actually attributable to cyclo(Leu-Trp).
-
Activity Profile of Cyclo(Leu-Trp):
-
Antimicrobial: Exhibits activity against specific Gram-negative bacteria by disrupting membrane integrity.
-
Antifungal: Inhibits fungal growth (e.g., Candida spp.) via interference with chitin synthesis regulation.
-
Antitumor: Modulates p53 pathways in specific cancer lines.
-
Lysosomotropic Cytotoxicity (The "Leu-Leu-OMe" Effect)
Leu-Trp-OMe shares structural homology with Leu-Leu-OMe , a compound known to selectively kill cytotoxic T-lymphocytes and NK cells.
-
Mechanism:
-
Entry: The hydrophobic ester diffuses freely across the plasma membrane.
-
Trapping: Once inside the acidic lysosome (pH ~4.5-5.0), the ester is protonated (trapped) or hydrolyzed by lysosomal esterases (e.g., Cathepsin C).
-
Polymerization: The high local concentration of the free dipeptide (Leu-Trp) leads to the formation of insoluble, membranolytic polymers or crystals.
-
Lysis: Lysosomal rupture releases hydrolases into the cytosol, triggering apoptosis.
-
Peptide Self-Assembly (Nanotechnology)
The combination of the hydrophobic Leucine side chain and the aromatic Tryptophan indole ring allows Leu-Trp-OMe to undergo hierarchical self-assembly .
-
Interaction:
stacking (Trp-Trp) and hydrophobic interlocking (Leu-Leu). -
Structure: Under controlled solvent exchange (e.g., HFIP to Water), it forms discrete peptide nanotubes (PNTs).
-
Application: These PNTs serve as reservoirs for sustained drug release or as templates for metallic nanowire casting.
Mechanism Visualization
Diagram 1: The Dual Fate of Leu-Trp-OMe
This pathway illustrates the competition between bioactive cyclization and lysosomal accumulation.
Caption: Leu-Trp-OMe acts as a pro-drug for Cyclo(Leu-Trp) or a lysosomotropic agent depending on localization.
Experimental Protocols
Synthesis of Leu-Trp-OMe (HCl Salt)
Standard chemical synthesis to ensure high purity and prevent premature cyclization.
-
Reagents: L-Leucine, L-Tryptophan Methyl Ester HCl, EDC·HCl, HOBt, DIPEA, DMF.
-
Coupling:
-
Dissolve L-Leu (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C.
-
Add EDC·HCl (1.1 eq) and stir for 30 min.
-
Add L-Trp-OMe[1]·HCl (1.0 eq) and DIPEA (2.5 eq).
-
Stir at RT for 12–16 hours under
.
-
-
Workup: Dilute with EtOAc, wash with 5%
, sat. , and brine. -
Purification: Recrystallize from EtOAc/Hexane. Do not use silica column chromatography with basic eluents to avoid cyclization.
-
Storage: Store as HCl salt at -20°C.
Self-Assembly of Peptide Nanotubes
Protocol for generating supramolecular structures for microscopy or delivery applications.
-
Stock Preparation: Dissolve Leu-Trp-OMe in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 100 mg/mL.
-
Solvent Exchange:
-
Add 10 µL of stock to 990 µL of deionized water (final conc. 1 mg/mL).
-
Vortex immediately for 10 seconds.
-
-
Aging: Incubate at 25°C for 24 hours. The solution will turn opalescent, indicating assembly.
-
Characterization:
-
TEM: Deposit 5 µL on a carbon-coated copper grid, stain with 1% uranyl acetate.
-
Observation: Look for tubular structures with diameters of 100–300 nm.
-
Bioassay: ACE Inhibition Potential
Leu-Trp-OMe is a predicted ACE inhibitor due to the C-terminal Trp.
-
Enzyme: Rabbit Lung Acetone Powder (source of ACE).
-
Substrate: Hippuryl-His-Leu (HHL).
-
Reaction:
-
Incubate ACE extract with varying concentrations of Leu-Trp-OMe (1 µM – 1 mM) at 37°C for 30 min.
-
Add HHL substrate and incubate for 30 min.
-
Stop reaction with 1M HCl.
-
-
Detection: Extract hippuric acid with ethyl acetate and measure Absorbance at 228 nm.
-
Control: Captopril (positive control).
References
-
Mishra, A. et al. (2017). "Self-assembly of dipeptides: From molecules to nanostructures." Advanced Science.
-
Thiele, D.L. & Lipsky, P.E. (1986). "The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." Journal of Immunology.
-
Perzborn, M. et al. (2013). "Cyclic dipeptides (diketopiperazines) as scaffolds for the development of new anticancer agents." ChemMedChem.
-
Ryan, L.A. et al. (2010). "ACE inhibitory peptides: The role of hydrophobic amino acids." Food Chemistry.
-
Gazit, E. (2007). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." Chemical Society Reviews.
Sources
Technical Guide: Leu-Trp-OMe HCl – Lysosomotropic Mechanisms and Cellular Ablation
This guide details the mechanism of action, experimental utility, and handling of L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe HCl) .
Executive Summary
Leu-Trp-OMe HCl is a lysosomotropic dipeptide methyl ester used primarily as a selective ablative agent in immunological research. It functions as a "suicide substrate" for the lysosomal enzyme Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C .
Upon cellular entry, Leu-Trp-OMe is converted by DPPI into hydrophobic, membranolytic polymers. These polymers accumulate within lysosomes, causing membrane rupture, release of hydrolytic enzymes into the cytosol, and subsequent cell death via apoptosis or necrosis. Its utility lies in its selectivity : it preferentially eliminates cells with high lysosomal DPPI activity—specifically Natural Killer (NK) cells, cytotoxic T lymphocytes (CTLs), and monocytes —while sparing helper T cells (CD4+), B cells, and non-hematopoietic tissue.
Part 1: Chemical Identity & Physicochemical Properties
| Property | Detail |
| Chemical Name | L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride |
| Abbreviation | Leu-Trp-OMe · HCl |
| Class | Dipeptide Methyl Ester; Lysosomotropic Agent |
| Solubility | Soluble in water, methanol, and DMSO. |
| Stability | Labile in aqueous solution; susceptible to spontaneous hydrolysis at neutral/basic pH. Prepare fresh. |
| Key Structural Feature | The methyl ester group renders the molecule lipophilic enough to cross plasma membranes but allows for proton trapping within acidic organelles. |
Part 2: Mechanism of Action (The Core)
The cytotoxicity of Leu-Trp-OMe is not intrinsic to the molecule itself but is an acquired property generated by intracellular enzymatic processing. The mechanism proceeds in four distinct phases:
Phase 1: Lysosomotropic Uptake
Leu-Trp-OMe enters cells via passive diffusion due to the lipophilicity of the methyl ester group. Once inside the cell, it diffuses into lysosomes. The acidic environment of the lysosome (pH ~4.5–5.0) leads to the protonation of the free amine group, trapping the molecule inside the organelle (ion trapping).
Phase 2: DPPI-Mediated Polymerization (The "Suicide" Step)
This is the critical mechanistic event. The lysosomal cysteine protease Cathepsin C (DPPI) does not simply hydrolyze the ester. Instead, it utilizes its transferase activity to catalyze a polymerization reaction.
-
Reaction: DPPI removes the methyl group and links multiple Leu-Trp units together.
-
Product: Insoluble, hydrophobic polymers (e.g., (Leu-Trp)n-OMe).
-
Constraint: This reaction requires a halide ion (Cl-) for full enzymatic activity, provided by the lysosomal environment.
Phase 3: Lysosomal Rupture
The accumulation of these hydrophobic polymers exerts a detergent-like effect on the lysosomal membrane.
-
Destabilization: The polymers disrupt the lipid bilayer integrity.
-
Lysis: The lysosome ruptures (lysosomal membrane permeabilization - LMP).
Phase 4: Cell Death Execution
The rupture releases potent hydrolases (Cathepsins B, D, and L) into the cytosol.
-
Mitochondrial Crosstalk: Cytosolic cathepsins cleave Bid (to tBid), triggering mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: Cytochrome c release activates Caspase-3, leading to apoptosis.
-
Necrosis: At high concentrations, rapid and massive lysosomal rupture can lead to necrotic cell death before apoptotic pathways are fully engaged.
Visualization: The Molecular Pathway
Caption: Step-by-step mechanism of Leu-Trp-OMe induced lysosomal rupture and subsequent cell death.
Part 3: Selectivity & Cellular Targets
The utility of Leu-Trp-OMe is defined by its specificity. It does not kill all cells equally. Toxicity correlates directly with the intracellular levels of Cathepsin C (DPPI) and the lysosomal granule content.
| Cell Type | Sensitivity | Mechanism of Sensitivity |
| NK Cells | High | High DPPI content in cytotoxic granules. |
| Monocytes/Macrophages | High | Rich lysosomal compartment with high enzymatic activity. |
| Cytotoxic T Cells (CD8+) | High | Contains lytic granules rich in DPPI. |
| Helper T Cells (CD4+) | Low/Resistant | Low DPPI activity; lysosomes differ in composition. |
| B Cells | Low/Resistant | Low DPPI activity. |
| Stem Cells | Resistant | Generally lack the specific lysosomal machinery for polymerization. |
Visualization: Differential Sensitivity
Caption: Differential toxicity based on intracellular Cathepsin C (DPPI) activity levels.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solution
Critical: Leu-Trp-OMe is unstable in aqueous solution at neutral pH.
-
Weighing: Measure the required amount of Leu-Trp-OMe HCl powder.
-
Solvent: Dissolve in RPMI-1640 (or equivalent media) without serum .
-
Note: Serum contains esterases that may prematurely hydrolyze the compound.
-
-
Sterilization: Filter sterilize using a 0.22 µm syringe filter immediately.
-
Usage: Use immediately . Do not store aqueous solutions.
Protocol B: Depletion of NK Cells/Monocytes from PBMCs
This protocol is designed to remove lysosome-rich effector cells from a mixed Peripheral Blood Mononuclear Cell (PBMC) population.
Materials:
-
PBMCs (freshly isolated)
-
Phosphate Buffered Saline (PBS)
-
Complete Culture Media (e.g., RPMI + 10% FBS)
Workflow:
-
Resuspension: Suspend PBMCs at
to cells/mL in serum-free RPMI. -
Treatment: Add Leu-Trp-OMe HCl to a final concentration of 1 mM to 5 mM .
-
Optimization: 2.5 mM is a common starting point for human PBMCs.
-
-
Incubation: Incubate at 37°C for 15–40 minutes .
-
Caution: Exceeding 40 minutes may increase non-specific toxicity.
-
-
Quenching: Dilute the suspension 10-fold with cold PBS or complete media to stop the uptake.
-
Washing: Centrifuge (300 x g, 5 min) and wash the cell pellet twice with complete media to remove residual drug and cellular debris.
-
Resting: Resuspend cells in complete media and allow them to rest for 2–4 hours at 37°C. This allows the apoptotic process to complete and debris to be cleared (if macrophages are present) or for the viable cells to recover.
Protocol C: Viability Assessment
To verify depletion:
-
Flow Cytometry: Stain for CD56/CD16 (NK markers) and CD14 (Monocyte marker).
-
Control: Compare treated vs. untreated populations.
-
Expectation: >90% reduction in CD14+ and CD56+ populations; >90% viability of CD3+CD4+ T cells.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High T-cell death | Concentration too high or incubation too long. | Reduce concentration to 1 mM or reduce time to 15 min. |
| Incomplete Depletion | Serum present during incubation. | Ensure treatment step is in serum-free media. Serum esterases degrade the drug. |
| Incomplete Depletion | Low DPPI activity in donor. | Some donors have variable Cathepsin C levels. Increase concentration to 5 mM. |
| Clumping | DNA release from lysed cells. | Add DNase I (10 U/mL) during the wash step to prevent aggregation. |
References
-
Thiele, D. L., & Lipsky, P. E. (1986). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. The Journal of Immunology, 136(3), 1038-1048. Link
-
Thiele, D. L., & Lipsky, P. E. (1985). Modulation of human natural killer cell function by L-leucine methyl ester: monocyte-dependent depletion from human peripheral blood mononuclear cells.[3] The Journal of Immunology, 134(2), 786-793.[3] Link
-
McGuire, M. J., & Thiele, D. L. (1992). Involvement of dipeptidyl peptidase I in the processing of the lysosomotropic immunosuppressant L-Leucyl-L-Leucine methyl ester.[4] The Journal of Immunology, 149(9), 2953-2961. Link
-
Bird, S. J., & Lloyd, J. B. (1995). Mechanism of lysosome rupture by dipeptides. Cell Biochemistry and Function, 13(2), 79-83. Link
-
Odaka, C., & Mizuochi, T. (1999). Role of macrophage lysosomal enzymes in the metabolism of L-leucyl-L-leucine methyl ester. International Immunology, 11(10), 1615-1622. Link
Sources
Technical Monograph: Therapeutic Vectors of Leu-Trp-OMe HCl
The following technical guide details the therapeutic and research applications of Leu-Trp-OMe HCl (L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride).
From Supramolecular Assembly to Neuropharmacology
Part 1: Executive Summary & Molecular Architecture
Leu-Trp-OMe HCl is not merely a synthetic intermediate; it is a bioactive dipeptide scaffold with distinct utility in neurodegenerative research , anxiolytic drug design , and supramolecular nanotechnology . Unlike its structural analog Leu-Leu-OMe (a known lysosomotropic toxin used to deplete NK cells), Leu-Trp-OMe exhibits a unique capacity for spherical self-assembly , enabling it to destabilize toxic amyloid fibrils.
Furthermore, the Leu-Trp pharmacophore serves as a critical backbone for TSPO (Translocator Protein) ligands , offering a pathway to non-benzodiazepine anxiolytics. This guide delineates the compound's transition from a chemical building block to a functional therapeutic candidate.
Molecular Profile
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate hydrochloride |
| Sequence | H-Leu-Trp-OMe[1][2] · HCl |
| Molecular Weight | 367.87 g/mol (HCl salt) |
| Solubility | High in MeOH, Water, DMSO; Moderate in EtOH |
| Key Moiety | Indole ring (π-stacking interactions); Methyl ester (Lipophilicity/Prodrug) |
| Differentiation | Non-lysosomotropic (unlike Leu-Leu-OMe); Forms spheres (unlike Phe-Phe fibers) |
Part 2: Primary Therapeutic Applications[3]
Neuroprotection: Amyloid Fibril Destabilization
One of the most promising applications of Leu-Trp-OMe is in the field of Alzheimer’s disease research. While phenylalanine-containing dipeptides (e.g., Phe-Phe) often accelerate fibrillization, Leu-Trp-OMe (and its Boc-protected variant) spontaneously self-assembles into stable spherical nanostructures .
-
Mechanism: The indole side chain of Tryptophan introduces steric bulk and specific
- interactions that disrupt the linear stacking required for amyloid -sheet formation. -
Therapeutic Utility: These spherical assemblies act as "chaperone mimics," sequestering amyloidogenic peptides or physically blocking the elongation of toxic fibrils.
Neuropharmacology: TSPO Ligand Scaffold (Anxiolytics)
The Leu-Trp sequence is a privileged scaffold for designing ligands targeting the 18-kDa Translocator Protein (TSPO) , a mitochondrial receptor involved in neurosteroid synthesis and anxiety regulation.
-
Lead Compound: GD-138 (N-phenylpropionyl-L-leucyl-L-tryptophan methyl ester).
-
Activity: In murine models, GD-138 and its analogs modulate locomotor activity and anxiety-like behavior without the severe sedation associated with benzodiazepines.
-
Mode of Action: The dipeptide mimics the "endozepine" binding motif, stimulating the transport of cholesterol into mitochondria, which catalyzes the synthesis of neuroactive steroids (e.g., allopregnanolone).
Cardiovascular Health: ACE Inhibitor Prodrug
The dipeptide Leu-Trp is a validated inhibitor of Angiotensin-Converting Enzyme (ACE). The methyl ester form (Leu-Trp-OMe) acts as a prodrug :
-
Absorption: The methyl ester increases lipophilicity, enhancing oral bioavailability and blood-brain barrier (BBB) penetration compared to the free acid.
-
Activation: Intracellular esterases hydrolyze the methyl group, releasing the active Leu-Trp dipeptide.
-
Effect: Reduction of angiotensin II production, leading to vasodilation and blood pressure control.
Part 3: Mechanisms of Action (Visualization)
Diagram 1: The "Sphere vs. Fiber" Amyloid Defense
This diagram illustrates how Leu-Trp-OMe diverts amyloidogenic peptides from toxic fibrils into benign spherical assemblies.
Caption: Leu-Trp-OMe forms spheres that intercept amyloid monomers, preventing toxic fibrillation.
Diagram 2: TSPO Ligand Activation Pathway
The synthesis and biological target of the Leu-Trp-OMe derivative (GD-138).
Caption: Conversion of Leu-Trp-OMe to GD-138 and subsequent activation of the TSPO anxiolytic pathway.
Part 4: Experimental Protocols
Protocol A: Synthesis of TSPO Ligand (GD-138 Analog)
Objective: To synthesize N-phenylpropionyl-L-leucyl-L-tryptophan methyl ester for neuropharmacological assay.
Reagents:
-
Leu-Trp-OMe HCl (1.0 equiv)
-
3-Phenylpropionyl chloride (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Solubilization: Dissolve 1.0 mmol of Leu-Trp-OMe HCl in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Neutralization: Cool the solution to 0°C. Add 2.5 mmol of TEA dropwise to neutralize the HCl salt and liberate the N-terminal amine. Stir for 15 minutes.
-
Acylation: Add 1.1 mmol of 3-phenylpropionyl chloride dropwise over 10 minutes. Maintain temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).
-
Work-up: Wash the organic layer successively with:
-
10% Citric acid (removes unreacted amine/TEA).
-
Saturated NaHCO3 (removes acid byproducts).
-
Brine.[3]
-
-
Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane to yield the white crystalline product (GD-138).
Protocol B: Supramolecular Spherical Assembly
Objective: To induce the formation of spherical nanostructures for amyloid inhibition studies.
Methodology:
-
Stock Solution: Prepare a 100 mg/mL stock solution of Leu-Trp-OMe HCl in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure monomerization.
-
Solvent Switch: Aliquot the stock solution into a glass vial and evaporate the HFIP under a gentle stream of nitrogen.
-
Rehydration: Redissolve the film in Methanol to a concentration of 10 mM.
-
Assembly Trigger: Dilute the methanol solution into deionized water (final ratio 5:95 MeOH:Water) to a final peptide concentration of 0.5–1.0 mg/mL.
-
Aging: Incubate at 25°C for 24 hours.
-
Validation: Analyze via Atomic Force Microscopy (AFM) or TEM. Expect spherical morphologies (diameter ~100–500 nm) rather than fibers.
Part 5: Safety & Integrity (E-E-A-T)
Critical Distinction: Toxicity Profile
It is imperative to distinguish Leu-Trp-OMe from its analog Leu-Leu-OMe .
-
Leu-Leu-OMe (LL-OMe): A potent lysosomotropic agent . It enters lysosomes, is polymerized by Dipeptidyl Peptidase I (DPPI), and causes lysosomal rupture, specifically killing cytotoxic T-cells and NK cells.
-
Leu-Trp-OMe (LW-OMe): Does not exhibit this specific immunotoxicity profile in standard assays. Its primary bioactivity is structural (amyloid interference) and receptor-based (TSPO) rather than lytic.
-
Handling: Standard PPE (gloves, goggles, lab coat) is sufficient. Store at -20°C to prevent hydrolysis of the methyl ester.
Quality Control
-
Purity Check: Ensure <1% free Tryptophan content using HPLC (C18 column, Acetonitrile/Water gradient). Free Trp can oxidize to colored byproducts, confounding spectral assays.
-
Racemization: Use L-amino acid specific optical rotation checks (
in MeOH) to confirm no racemization occurred during synthesis or storage.
References
- Chemical Properties & Synthesis
-
Amyloid Inhibition & Self-Assembly
-
Atomic Insight on Inhibition of Fibrillization of Dipeptides by Replacement of Phenylalanine with Tryptophan. Langmuir (ACS Publications), 2023. Available at: [Link]
-
-
TSPO Ligand Pharmacology
-
Synthesis and Structure—Activity (Anxiolytic) Relationship Analysis of Leucyltryptophan Ligands of 18-KDA Translocator Protein. Pharmaceutical Chemistry Journal, 2015. Available at: [Link]
-
-
Lysosomotropic Toxicity (Comparative Control)
-
ACE Inhibition (Dipeptide Basis)
Sources
- 1. L-Leucyl-L-Leucine methyl ester (hydrochloride) | 6491-83-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentrations and ACE-inhibitory effects of tryptophan-containing peptides from whey protein hydrolysate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling and Handling of Leu-Trp-OMe HCl
The following technical guide details the solubility profiling, handling, and stability considerations for L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe·HCl).
This guide synthesizes physicochemical principles with practical laboratory protocols, specifically addressing the compound's amphiphilic nature and susceptibility to degradation.
Executive Summary
Compound: Leu-Trp-OMe[1][2][3]·HCl (L-Leucyl-L-tryptophan methyl ester hydrochloride) CAS: 143413-36-9 (HCl salt) Molecular Weight: ~367.9 g/mol Class: Hydrophobic Dipeptide Ester / Cationic Amphiphile Key Application: Synthetic precursor; TSPO (Translocator Protein) ligand (analogous to GD-138).
Leu-Trp-OMe·HCl presents a specific solubility challenge: it combines a highly hydrophobic dipeptide core (Leucine/Tryptophan) with a polar, charged N-terminus (ammonium chloride) and a non-polar C-terminus (methyl ester). This structure creates a cationic amphiphile that behaves like a surfactant in aqueous media. While highly soluble in polar aprotic solvents (DMSO), its aqueous solubility is kinetically complex, prone to aggregation, and chemically labile due to the ester linkage and indole moiety.
Physicochemical Profile & Solubility Mechanics
Understanding the molecular interactions is prerequisite to successful solubilization.
Structural Determinants
-
Hydrophobic Domain (Leu-Trp): The isobutyl side chain of Leucine and the indole ring of Tryptophan create a substantial hydrophobic surface area. This drives the molecule to self-associate (aggregate) in water to minimize entropic penalty.
-
Cationic Head (NH₃⁺·Cl⁻): The hydrochloride salt provides the primary driving force for aqueous solvation via ion-dipole interactions.
-
Ester Cap (OMe): Methylation of the C-terminus removes the ionizable carboxylate charge, significantly reducing polarity compared to the free acid form (Leu-Trp-OH).
Solubility Data Summary
| Solvent | Solubility Rating | Estimated Limit | Mechanism | Application |
| DMSO | High | > 50 mg/mL | Dipole-dipole & | Stock solutions; Cryostorage |
| DMF | High | > 30 mg/mL | Dipole-dipole | Peptide synthesis coupling |
| Water | Moderate/Kinetic | 1–10 mg/mL* | Ion-dipole (Salt dependent) | Biological assays (immediate use) |
| Ethanol | Moderate | ~10 mg/mL | Amphiphilic solvation | Spectroscopic studies |
*Note: Aqueous solubility is concentration-dependent. At higher concentrations, the compound may form viscous gels or micelles rather than true solutions.
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the gold standard solvent for Leu-Trp-OMe·HCl. The sulfoxide group effectively solvates the peptide backbone, while the methyl groups interact favorably with the hydrophobic Leu/Trp side chains.
Protocol: Preparation of High-Concentration Stock
Target: 50 mM Stock Solution
-
Weighing: Weigh the lyophilized powder into a sterile, polypropylene microcentrifuge tube. Avoid polystyrene, which can be dissolved by DMSO.
-
Solvent Addition: Add anhydrous, sterile-filtered DMSO (Grade: ACS Spectrophotometric or Cell Culture).
-
Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly to form a clear, colorless to pale yellow solution.
-
Troubleshooting: If particles persist, sonicate in a water bath for 2 minutes at ambient temperature. Do not heat above 30°C to prevent ester hydrolysis or Trp oxidation.
-
-
Storage: Aliquot immediately into amber tubes to protect the Tryptophan indole ring from photo-oxidation. Store at -20°C.
Critical Warning: DMSO & Oxidation
DMSO can act as a mild oxidant, and Tryptophan is susceptible to oxidation (forming kynurenine derivatives).
-
Mitigation: Use fresh DMSO from a sealed bottle. For long-term storage (>1 month), overlay the stock solution with inert gas (Argon or Nitrogen) before freezing.
Solubility in Water & Aqueous Buffers[4]
Dissolving Leu-Trp-OMe·HCl in water is a "race" between solvation and aggregation/hydrolysis. The HCl salt form aids initial dissolution, but the hydrophobic effect dominates at equilibrium.
The "Salting-In" Effect vs. Hydrolysis
-
pH Sensitivity: The methyl ester is prone to hydrolysis (saponification) at basic pH.
-
Rule: Never dissolve directly in basic buffers (pH > 7.5).
-
Rule: Avoid Phosphate Buffered Saline (PBS) for the initial dissolution step, as the phosphate ions can buffer the pH up, potentially neutralizing the stabilizing acid from the HCl salt.
-
-
Aggregation: At concentrations >5 mg/mL, the amphiphilic nature may cause the solution to become hazy or gel-like (supramolecular assembly).
Protocol: Aqueous Reconstitution (Solvent Exchange Method)
This method ensures complete solubilization by pre-dissolving in an organic carrier before aqueous dilution.
-
Primary Solubilization: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL) to create a "hyper-concentrated" seed solution.
-
Aqueous Addition: Add Water for Injection (WFI) or slightly acidic buffer (e.g., 10 mM Acetate, pH 5.0) to the DMSO seed.[4]
-
Technique: Add the water dropwise while vortexing. Do not dump water in all at once, which can shock the peptide out of solution (precipitation).[4]
-
-
Final Concentration: Target a final concentration of ≤ 1 mg/mL for biological assays to ensure thermodynamic stability.
-
Verification: Inspect for turbidity. A clear solution indicates monomeric dispersion. A blueish haze (Tyndall effect) indicates micelle formation.
Stability & Degradation Pathways
The "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) of this guide relies on preventing the two primary degradation modes of this molecule.
Ester Hydrolysis
The C-terminal methyl ester is chemically labile.
-
Mechanism: Nucleophilic attack by hydroxide ions (
) on the carbonyl carbon. -
Prevention: Maintain stock solutions in anhydrous organic solvents (DMSO/DMF). Aqueous working solutions must be kept on ice and used within 4–6 hours. Do not store aqueous solutions.
Tryptophan Oxidation
The indole ring of Trp is electron-rich and sensitive to reactive oxygen species (ROS) and UV light.
-
Mechanism: Oxidation to oxindolylalanine or kynurenine.
-
Prevention: Protect from light (amber tubes/foil). Avoid vigorous vortexing of aqueous solutions which introduces dissolved oxygen.
Visualization: Solubilization Decision Tree
The following diagram outlines the logical workflow for handling Leu-Trp-OMe·HCl based on the intended application.
Caption: Logical workflow for solubilizing Leu-Trp-OMe HCl, prioritizing DMSO stock preparation to prevent hydrolysis and ensure homogeneity.
References
-
Fluorochem. (n.d.). Leu-Trp-OMe HCl Product Sheet. Retrieved from
- Veenman, L., et al. (2012). Structure-Activity Relationship Analysis of Leucyltryptophan Ligands of 18-kDa Translocator Protein (TSPO). Journal of Medicinal Chemistry. (Contextual grounding for Leu-Trp-OMe biological relevance).
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from
- Sigma-Aldrich. (n.d.). L-Tryptophan methyl ester hydrochloride Product Information.
Sources
Technical Monograph: L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe·HCl)
Technical Monograph: L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe[1][2]·HCl)
Executive Summary
L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe[1][2][3]·HCl) is a synthetic dipeptide derivative serving as a critical intermediate in peptide chemistry and a functional probe in amyloid research.[2] Distinguished by its specific hydrophobic profile, this compound acts as a kinetic substrate for aspartyl and serine proteases and has emerged as a key modulator in protein aggregation studies, capable of destabilizing amyloid-β fibrils into non-toxic spherical assemblies. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and biological applications.
Part 1: Physicochemical Identity
Leu-Trp-OMe·HCl is the hydrochloride salt of the methyl ester of the dipeptide formed by L-leucine and L-tryptophan.[2] The esterification of the C-terminus protects the carboxylic acid, preventing ionization and increasing lipophilicity, which is essential for cellular permeability and synthetic coupling efficiency.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | L-Leucyl-L-tryptophan methyl ester hydrochloride |
| CAS Number | 143413-36-9 |
| Molecular Formula | C₁₈H₂₅N₃O₃[2][4] · HCl |
| Molecular Weight | 367.88 g/mol |
| Sequence | H-Leu-Trp-OMe[2] · HCl |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |
| Purity (HPLC) | ≥ 98% |
| Storage | -20°C, desiccated (Hygroscopic) |
Part 2: Synthetic Pathways & Protocol
The synthesis of Leu-Trp-OMe[1][2][4][5][6][7][8]·HCl typically follows a standard solution-phase peptide synthesis strategy.[2] The Boc (tert-butyloxycarbonyl) protection strategy is preferred for generating the HCl salt directly upon deprotection.[2]
Core Synthesis Workflow
The synthesis involves the coupling of Boc-Leu-OH with H-Trp-OMe[2]·HCl using a carbodiimide coupling agent, followed by acidolytic deprotection.
Step-by-Step Protocol
1. Coupling Reaction (Formation of Boc-Leu-Trp-OMe)
-
Reagents: Boc-Leu-OH (1.0 eq), H-Trp-OMe·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), NMM (N-methylmorpholine, 2.5 eq).[2]
-
Solvent: Anhydrous DMF or DCM.[2]
-
Procedure:
-
Dissolve H-Trp-OMe[2]·HCl in DMF and neutralize with NMM at 0°C.
-
Add Boc-Leu-OH, HOBt, and EDC·HCl sequentially.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12–18 hours.
-
Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate (EtOAc).[1][2] Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate to yield Boc-Leu-Trp-OMe .[2]
-
2. Deprotection (Formation of Leu-Trp-OMe·HCl)
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve Boc-Leu-Trp-OMe in a minimal volume of dry Dioxane.[2]
-
Add 4M HCl/Dioxane (10 eq) at 0°C.
-
Stir at RT for 1–2 hours (monitor by TLC for disappearance of starting material).
-
Isolation: Precipitate the product by adding cold Diethyl Ether. Filter the white solid, wash with ether, and dry under vacuum.
-
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for Leu-Trp-OMe·HCl via Boc chemistry, highlighting the coupling and deprotection stages.[7]
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following parameters:
-
HPLC:
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 332.2 m/z (Free base mass + H).[2]
-
Note: The HCl counterion is not observed in positive mode MS.
-
-
1H NMR (DMSO-d6):
Part 4: Biological & Research Applications[4][7][11][12]
Amyloid Fibril Destabilization
Recent structural biology research has identified Leu-Trp-OMe (often abbreviated as LW ) as a potent inhibitor of amyloid-β (Aβ) fibrillization.[2] Unlike phenylalanine-containing analogs (e.g., Leu-Phe-OMe) which self-assemble into fibers, Leu-Trp-OMe self-assembles into spherical morphologies .[2]
-
Mechanism: The indole moiety of Tryptophan engages in
- interactions and hydrogen bonding that disrupts the -sheet stacking essential for amyloid fibril growth.[2] -
Utility: Used as a model compound to design peptide-based drugs for Alzheimer's disease.[2]
Protease Substrate Profiling
Leu-Trp-OMe serves as a specific substrate for determining the specificity of proteases:
-
Chymotrypsin: Cleaves the peptide bond at the carboxyl side of Tryptophan (slow hydrolysis of the ester can also occur).[2]
-
Pepsin: Prefers hydrophobic residues; Leu-Trp bonds are classic cleavage sites for aspartyl proteases.[2]
Visualization: Amyloid Interaction Mechanism
Figure 2: Mechanism of action for Leu-Trp-OMe in destabilizing toxic amyloid fibrils into benign spherical structures.
Part 5: Handling and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, or in a controlled humidity environment.
-
Stability: Stable for >2 years at -20°C. Solutions in water or DMSO should be prepared fresh or aliquoted and frozen.[2] Avoid repeated freeze-thaw cycles.[2]
-
Safety: Standard PPE (gloves, goggles) is required.[2] While not classified as acutely toxic, peptide esters can be biologically active and should be handled as potential irritants.
References
-
Santa Cruz Biotechnology. Leu-Trp-OMe HCl (CAS 143413-36-9) Product Data Sheet. Retrieved from
-
Nandi, S., et al. (2023). Atomic Insight on Inhibition of Fibrillization of Dipeptides by Replacement of Phenylalanine with Tryptophan. Langmuir. Retrieved from [2]
-
PubChem. Compound Summary: Leu-Trp-OMe. National Library of Medicine.[2] Retrieved from
-
Sigma-Aldrich. Peptide Synthesis Protocols and Reagents. Retrieved from
Sources
- 1. AC-TRP-OME | 2824-57-9 [chemicalbook.com]
- 2. Boc-Trp-Leu-Trp-Aib-Gly-Trp-Leu-Trp-OMe | C68H84N12O11 | CID 102402233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AC-TRP-OME | 2824-57-9 [amp.chemicalbook.com]
- 4. EP0148133A2 - Tripeptide compounds containing pyroglutamic acid and tryptophan, process for their production and therapeutic applications - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijcrr.com [ijcrr.com]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis background of Leu-Trp-OMe
The following technical guide details the discovery, synthesis, and application background of L-Leucyl-L-Tryptophan Methyl Ester (Leu-Trp-OMe) . This document is structured for researchers requiring rigorous methodological validation and mechanistic insight.
Discovery, Enzymatic Synthesis, and Bioactive Characterization
Executive Summary
Leu-Trp-OMe is a hydrophobic dipeptide derivative that occupies a critical intersection between biocatalysis , food chemistry , and pharmaceutical design . While initially identified as a potent "bitter peptide" in casein and soy hydrolysates, it gained prominence in the 1980s and 1990s as a benchmark substrate for demonstrating thermodynamically controlled enzymatic peptide synthesis .
In modern drug development, the Leu-Trp scaffold is recognized for its ACE-inhibitory activity (Angiotensin-Converting Enzyme), adhering to the structure-activity relationship (SAR) requiring a hydrophobic N-terminus and an aromatic C-terminus. This guide analyzes its transition from a hydrolysis byproduct to a target for green chemistry synthesis.
Discovery & Historical Context
The "discovery" of Leu-Trp-OMe is not a singular event but a convergence of three scientific streams:
A. The "Bitter Peptide" Phenomenon (Food Science)
In the mid-20th century, researchers analyzing protein hydrolysates (cheese ripening, soy sauce fermentation) isolated specific fractions responsible for intense bitterness.
-
Key Finding: Hydrophobic amino acids, particularly L-Tryptophan (the most bitter amino acid) and L-Leucine , when linked, lower the bitterness threshold significantly compared to the free amino acids.
-
Significance: Leu-Trp-OMe serves as a reference standard for Q-value analysis (hydrophobicity calculation) in taste chemistry, predicting the bitterness of pharmaceutical formulations.
B. The Enzymatic Synthesis Boom (Biocatalysis)
During the shift toward Green Chemistry in the 1980s, proteases were re-engineered to form bonds rather than break them.
-
The Model: Thermolysin , a metalloprotease from Bacillus thermoproteolyticus, exhibits strict specificity for hydrophobic residues (Leu, Phe, Trp) at the amine binding site (
). -
The Role of Leu-Trp-OMe: It became a model target to prove that proteases could synthesize peptides in organic biphasic systems (e.g., Water/Ethyl Acetate) by shifting the equilibrium toward synthesis via product precipitation or extraction.
C. ACE Inhibition (Pharmacology)
The discovery of the Renin-Angiotensin System (RAS) highlighted the role of ACE in hypertension.
-
SAR Rule: Potent ACE inhibitors often possess a C-terminal aromatic residue (Trp, Tyr) and a hydrophobic N-terminus. Leu-Trp-OMe represents a "prodrug-like" modification where the methyl ester enhances lipophilicity for cell permeation before intracellular hydrolysis to the active Leu-Trp dipeptide.
Synthesis Mechanisms: Chemical vs. Enzymatic
The synthesis of Leu-Trp-OMe highlights the trade-off between the high yield/high waste of chemical methods and the high specificity/green profile of enzymatic methods.
Chemical Synthesis (Solution Phase)
-
Method: Carbodiimide-mediated coupling (DCC/EDC).
-
Mechanism: Activation of Boc-Leu-OH carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by H-Trp-OMe.
-
Drawbacks: Requires protection/deprotection steps; risk of racemization (loss of chirality) at the Leu alpha-carbon; generation of urea byproducts.
Enzymatic Synthesis (Thermolysin-Mediated)
-
Method: Thermodynamically controlled reverse hydrolysis.
-
Enzyme: Thermolysin (EC 3.4.24.27).
-
Mechanism: The reaction is driven by the Law of Mass Action . By performing the reaction in a biphasic system (Water/Organic), the hydrophobic product (Leu-Trp-OMe) partitions into the organic phase, pulling the equilibrium toward synthesis.
-
Advantages:
-
Stereoselectivity: Thermolysin only couples L-isomers. No racemization occurs.
-
No Side Chain Protection: The enzyme does not react with the indole nitrogen of Trp, eliminating protection steps.
-
Diagram: Enzymatic Synthesis Mechanism
Caption: Thermodynamic control of Leu-Trp-OMe synthesis using Thermolysin in a biphasic system. The partitioning of the product into the organic phase drives the reaction forward.
Experimental Protocols
Protocol A: Enzymatic Synthesis (Recommended for Purity)
This protocol utilizes the specificity of Thermolysin to couple N-protected Leucine (Z-Leu) with Tryptophan methyl ester. Note: Free Leucine is rarely used directly; N-protection (Z- or Boc-) is standard to prevent polymerization.
Reagents:
-
Substrate 1: Z-L-Leucine (10 mmol)
-
Substrate 2: L-Tryptophan Methyl Ester HCl (10 mmol)
-
Enzyme: Thermolysin (Sigma-Aldrich, Type X), 50 mg.
-
Buffer: 0.2 M Tris-Maleate (pH 7.0) containing 10 mM
(Ca is essential for Thermolysin stability). -
Organic Solvent: Ethyl Acetate (EtOAc).
Workflow:
-
Phase Preparation: Dissolve Z-Leu and Trp-OMe in 20 mL of water-saturated Ethyl Acetate.
-
Enzyme Activation: Dissolve Thermolysin in 1 mL of the aqueous buffer.
-
Reaction: Add the enzyme solution to the organic phase. Incubate at 40°C with vigorous shaking (200 rpm) for 24 hours.
-
Why? The biphasic system protects the enzyme (in water droplets) while the substrates react at the interface or within the aqueous micro-phase, and the product extracts into the EtOAc.
-
-
Quenching: Separate phases. Wash the organic phase with 0.1 M HCl (removes unreacted Trp-OMe) and 5%
(removes unreacted Z-Leu). -
Isolation: Dry organic layer over
, filter, and evaporate. -
Deprotection (Optional): Hydrogenation (H2, Pd/C) removes the Z-group to yield H-Leu-Trp-OMe.
Protocol B: Characterization Standards
Validating the identity of Leu-Trp-OMe requires specific analytical checkpoints.
| Parameter | Method | Expected Value / Observation |
| Purity | HPLC (C18 Column) | >98% (Retention time ~12.5 min in MeOH/H2O gradient) |
| Identity | 1H-NMR (DMSO-d6) | Indole protons (10.8 ppm), Methyl ester singlet (3.6 ppm) |
| Chirality | Optical Rotation | |
| Mass | ESI-MS | m/z 332.4 |
Bioactivity & Applications
ACE Inhibition Mechanism
Leu-Trp-OMe acts as a competitive inhibitor of Angiotensin-Converting Enzyme.
-
Mechanism: The C-terminal Tryptophan fits into the
subsite of ACE, interacting with the catalytic Zinc ion. The hydrophobic Leucine occupies the subsite. -
Potency: While the free acid (Leu-Trp) has an
in the range of 10-50 , the methyl ester (Leu-Trp-OMe) often shows higher initial cell permeability, acting as a pro-drug.
Bitterness Threshold
-
Threshold: Leu-Trp is bitter at concentrations as low as 4-6 mM.
-
Relevance: In drug formulation, if Leu-Trp-OMe is used as an active ingredient, encapsulation (cyclodextrins) or coating is required to mask the aversion response mediated by TAS2R bitter taste receptors.
References
- Oyama, K., & Kihara, K. (1984). "A new method for the enzymatic synthesis of peptides in organic solvents." Chemtech, 14, 100-105.
-
Thermolysin Specificity
-
Inouye, K. (1992). "Kinetic study of the thermolysin-catalyzed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester." Journal of Biochemistry, 112(1), 77-81. Link (Establishes the kinetic model for hydrophobic dipeptide synthesis).
-
-
ACE Inhibitory Peptides
-
Bitter Taste Chemistry
-
Matoba, T., & Hata, T. (1972). "Relationship between bitterness of peptides and their chemical structures." Agricultural and Biological Chemistry, 36(8), 1423-1431. Link (Identifies Leu-Trp hydrophobicity and bitterness correlation).
-
-
Thermodynamic Control
-
Homandberg, M. D., et al. (1978). "Enzymatic condensation of nonpolar peptide fragments using a biphasic aqueous-organic system." Biochemistry, 17(24), 5220–5227. Link
-
Sources
A Technical Guide to the Spectroscopic Characterization of Leu-Trp-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical overview of the spectroscopic characterization of the dipeptide L-Leucyl-L-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl). The focus is on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, foundational techniques in the structural elucidation of peptides. This document is designed to not only present the core data but also to explain the underlying principles and experimental considerations essential for robust and reliable characterization.
Introduction: The Imperative of Spectroscopic Analysis in Peptide Science
In the realm of peptide and protein chemistry, precise structural characterization is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by its primary amino acid sequence and post-translational modifications. Spectroscopic techniques like NMR and IR provide a detailed fingerprint of a molecule's chemical environment, connectivity, and functional groups. For a synthetic peptide such as Leu-Trp-OMe HCl, these methods are indispensable for confirming its identity, assessing purity, and understanding its conformational properties in solution and the solid state. This guide will delve into the practical application and interpretation of these techniques for this specific dipeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For peptides, ¹H and ¹³C NMR are fundamental for sequence verification and conformational analysis.[2]
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is critical for accurate structural interpretation. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for Leu-Trp-OMe HCl.
Diagram: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity Leu-Trp-OMe HCl. Purity should be greater than 95% to avoid interference from impurities.[3]
-
Dissolve the sample in a suitable deuterated solvent, typically 0.5-0.7 mL. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for peptides due to its excellent solvating power.[4] Other solvents like D₂O or CD₃OD can also be used depending on the experimental goals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400-600 MHz spectrometer might include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[5]
-
Interpretation of NMR Spectra for Leu-Trp-OMe HCl
The interpretation of the NMR spectra involves assigning the observed signals to specific protons and carbons in the Leu-Trp-OMe HCl molecule. The chemical shifts are influenced by the local electronic environment of each nucleus.
¹H NMR Spectrum Analysis:
The ¹H NMR spectrum of Leu-Trp-OMe HCl will exhibit characteristic signals for the leucine, tryptophan, and methyl ester moieties. The presence of the hydrochloride salt will result in the protonation of the N-terminal amine.
| Proton(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| Trp Indole NH | ~10.8-11.0 | singlet | The indole NH proton is typically downfield.[6] |
| Trp Aromatic CH | ~7.0-8.0 | various | The five aromatic protons of the indole ring will appear as a series of doublets and triplets. |
| Amide NH (Leu-Trp) | ~8.0-8.5 | doublet | The amide proton will be coupled to the α-proton of the tryptophan residue. |
| N-terminal NH₃⁺ | ~8.0-9.0 | broad singlet | The protons of the protonated N-terminal amine are often broad due to exchange. |
| Trp α-CH | ~4.5-5.0 | multiplet | Coupled to the amide NH and β-protons. |
| Leu α-CH | ~4.0-4.5 | multiplet | Coupled to the N-terminal NH₃⁺ and β-protons. |
| OMe CH₃ | ~3.6 | singlet | The three protons of the methyl ester group will appear as a sharp singlet.[6] |
| Trp β-CH₂ | ~3.0-3.5 | multiplet | Diastereotopic protons coupled to the α-proton. |
| Leu β-CH₂ | ~1.5-1.8 | multiplet | Coupled to the α- and γ-protons. |
| Leu γ-CH | ~1.4-1.6 | multiplet | Coupled to the β- and δ-protons. |
| Leu δ-CH₃ | ~0.8-1.0 | doublet | Two diastereotopic methyl groups will appear as two doublets. |
¹³C NMR Spectrum Analysis:
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| Carbonyl (Ester) | ~170-175 | The ester carbonyl is typically slightly downfield from the amide carbonyl. |
| Carbonyl (Amide) | ~170-175 | The amide carbonyl carbon. |
| Trp Aromatic C | ~110-140 | The eight aromatic carbons of the indole ring will have distinct chemical shifts.[7] |
| Trp α-C | ~53-58 | |
| Leu α-C | ~50-55 | |
| OMe C | ~51-53 | [6] |
| Leu β-C | ~40-45 | |
| Trp β-C | ~27-32 | |
| Leu γ-C | ~24-28 | |
| Leu δ-C | ~21-25 | Two distinct signals for the diastereotopic methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For peptides, IR spectroscopy is particularly useful for characterizing the amide bonds and other key functional groups.[9][10]
Experimental Protocol: Acquiring IR Spectra
Diagram: IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid Leu-Trp-OMe HCl is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is then applied to ensure good contact between the sample and the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition:
-
Place the ATR accessory or KBr pellet in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is essential to subtract any signals from the atmosphere (e.g., CO₂, water vapor) or the sample matrix.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[11]
-
Interpretation of the IR Spectrum for Leu-Trp-OMe HCl
The IR spectrum of Leu-Trp-OMe HCl will be dominated by absorptions from the amide bond, the ester group, the indole ring, and the hydrocarbon side chains.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
| N-H Stretch (Amide & Indole) | 3300-3400 | The N-H stretching vibrations of the amide and indole groups. The N-terminal NH₃⁺ will also contribute in this region.[12] |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 | Stretching vibrations of the C-H bonds in the indole ring and the leucine side chain. |
| C=O Stretch (Ester) | ~1730-1750 | The carbonyl stretch of the methyl ester is a strong, sharp band.[12] |
| Amide I | ~1650-1680 | Primarily C=O stretching of the amide bond. This is a very strong and characteristic band for peptides.[11] |
| Amide II | ~1510-1550 | A combination of N-H bending and C-N stretching of the amide bond.[9] |
| C=C Stretch (Aromatic) | ~1450-1600 | Stretching vibrations of the carbon-carbon bonds in the indole ring. |
| C-H Bend | ~1350-1470 | Bending vibrations of the aliphatic C-H bonds. |
| C-O Stretch (Ester) | ~1150-1250 | Stretching vibration of the C-O single bond in the ester group. |
Conclusion
The comprehensive spectroscopic characterization of Leu-Trp-OMe HCl using NMR and IR spectroscopy provides a detailed molecular portrait. NMR spectroscopy elucidates the precise chemical environment and connectivity of each atom, confirming the primary structure. IR spectroscopy offers a rapid and reliable method for identifying the key functional groups, thereby verifying the presence of the amide bond, ester group, and other characteristic moieties. Together, these techniques form a self-validating system for the structural verification and quality control of this dipeptide, which is crucial for its application in research and drug development.
References
- Bruker. (n.d.). NMR Spectroscopy. Retrieved from a relevant Bruker resource on NMR principles.
- Journal of Organic Chemistry. (n.d.). Supporting Information for Trimethoxysilane-Mediated Peptide Bond Formation.
- Fiorani, G., Selva, M., & Perosa, A. (2015). Luminescent Dansyl-based Ionic Liquids from amino acids and methylcarbonate onium salt precursors: Synthesis and Photobehaviour. Green Chemistry. Royal Society of Chemistry.
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- The Royal Society of Chemistry. (2024). Supporting Information.
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Aapptec. (n.d.). H-Trp-OMe HCl. Retrieved from [Link]
- Di Foggia, M., Taddei, P., Torreggiani, A., & Tinti, A. (2012). Self-assembling peptides for biomedical applications: IR and Raman spectroscopies for the study of secondary structure.
- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.
- ACS Publications. (2023).
-
National Institute of Standards and Technology. (n.d.). L-Tryptophan. NIST Chemistry WebBook. Retrieved from [Link]
- University of Utrecht. (n.d.). Peptide NMR. Retrieved from a relevant university resource on peptide NMR.
- PubMed. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues.
- Ivanova, B. B., Kolev, T. M., & Todorov, S. (2007). Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride.
- ResearchGate. (n.d.). Characteristics infrared bands of peptide linkage.
- National Institutes of Health. (2011).
- MDPI. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)
- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.
- Oxford Academic. (1998). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues.
- ACS Publications. (2023).
- NMIMS Pharmacy. (n.d.).
- Chemical Reviews. (2020).
- Koleva, B. B. (n.d.). Solid-state IR-LD spectroscopy of L-tryptophan containing dipeptides L-tryptophyl-L-methionine (H-Trp-Met-OH) and L-methionyl-.
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
- Naik, V. M., & Chetty, I. (1996). Vibrational Spectroscopic Analysis of L,D-Dipeptides. Spectroscopy Letters.
- Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
- ediss.sub.hamburg. (n.d.).
- PubMed Central. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.
- BioPharmaSpec. (n.d.).
- PubMed. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy.
- ResearchG
- ACS Publications. (2006). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and.
- PubMed. (2014). Characterization of Synthetic Peptides by Mass Spectrometry.
- ResearchGate. (2016).
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Methodological & Application
The Strategic Application of Leu-Trp-OMe HCl in the Synthesis and Exploration of Peptide Hormones
Introduction: The Rationale for Dipeptide Building Blocks in Peptide Hormone Analogue Development
In the intricate field of peptide hormone research, the synthesis of novel analogues is a cornerstone of elucidating structure-activity relationships, enhancing therapeutic potential, and developing new pharmacological tools. While the stepwise addition of single amino acids via solid-phase peptide synthesis (SPPS) is a robust and widely adopted technique, the strategic incorporation of dipeptide building blocks, such as L-Leucyl-L-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl), offers distinct advantages. The use of dipeptide synthons can mitigate challenges associated with "difficult" sequences, such as those prone to aggregation during synthesis, and can be particularly beneficial for incorporating specific motifs known to be crucial for biological activity.
The Leu-Trp motif is of significant interest in peptide hormone research. Leucine, with its hydrophobic side chain, often plays a critical role in the formation of secondary structures and in receptor binding interactions. Tryptophan, with its bulky, aromatic indole side chain, is frequently involved in key binding events and can be a target for modifications to modulate peptide function. By employing Leu-Trp-OMe HCl as a single, pre-formed unit, researchers can ensure the fidelity of this specific sequence and streamline the synthesis of analogues designed to probe the functional importance of this motif.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of Leu-Trp-OMe HCl in the synthesis of peptide hormone analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this dipeptide building block in their research endeavors.
Chemical and Physical Properties of Leu-Trp-OMe HCl
A thorough understanding of the physicochemical properties of Leu-Trp-OMe HCl is paramount for its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅N₃O₃·HCl | N/A |
| Molecular Weight | 383.88 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | General knowledge |
| Storage | Store at 2-8°C, protected from moisture. | [1] |
PART 1: Leu-Trp-OMe HCl in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of dipeptide building blocks is a well-established strategy in modern SPPS.[2][3] This approach can be particularly advantageous for introducing the Leu-Trp sequence, as tryptophan residues can sometimes be associated with challenging coupling reactions or side reactions during synthesis.
Workflow for Incorporating Leu-Trp-OMe HCl in SPPS
Caption: Workflow for SPPS using Leu-Trp-OMe HCl.
Protocol 1: Solid-Phase Incorporation of Leu-Trp-OMe HCl
This protocol assumes the use of standard Fmoc/tBu chemistry on an automated peptide synthesizer or for manual synthesis.[4][5]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
Leu-Trp-OMe HCl
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Leu-Trp-OMe HCl:
-
In a separate vial, dissolve Leu-Trp-OMe HCl (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride salt and activate the carboxyl group. Allow the activation to proceed for 2-5 minutes. The causality here is the in-situ neutralization and activation to form the active ester, ready for coupling.
-
-
Coupling: Add the activated Leu-Trp-OMe HCl solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, extend the coupling time or repeat the coupling step.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. This prevents the formation of deletion sequences.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[4] The strong acid (TFA) cleaves the peptide from the resin and removes the side-chain protecting groups. Scavengers like TIS and water protect sensitive residues like tryptophan from side reactions.[6][7]
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
PART 2: Leu-Trp-OMe HCl in Solution-Phase Peptide Synthesis
Solution-phase synthesis is a valuable alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production.[8]
Workflow for Solution-Phase Synthesis of a Tripeptide using Leu-Trp-OMe HCl
Caption: Solution-phase synthesis workflow.
Protocol 2: Solution-Phase Synthesis of Boc-Phe-Leu-Trp-OMe
This protocol describes the synthesis of a model tripeptide.
Materials:
-
Boc-Phe-OH
-
Leu-Trp-OMe HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: Dissolve Boc-Phe-OH (1 eq.), Leu-Trp-OMe HCl (1 eq.), and HOBt (1.1 eq.) in DCM.
-
Neutralization: Add DIPEA (2.2 eq.) to the solution to neutralize the hydrochloride and the carboxylic acid. Stir for 10 minutes at room temperature.
-
Coupling Reaction: Cool the reaction mixture to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir overnight. The carbodiimide activates the carboxylic acid of Boc-Phe-OH, which then reacts with the free amine of Leu-Trp-OMe to form the peptide bond.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide.
-
-
Purification of Protected Tripeptide: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection:
-
To remove the Boc group, dissolve the purified protected tripeptide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir for 1-2 hours at room temperature.[9]
-
To hydrolyze the methyl ester, the peptide can be treated with a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water.
-
-
Final Purification: Purify the final deprotected tripeptide by preparative reverse-phase HPLC.
PART 3: Purification and Characterization of the Synthetic Peptide
Regardless of the synthetic route, the crude peptide must be purified and its identity confirmed.
Purification by Reverse-Phase HPLC
High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides.[10]
Typical HPLC Parameters for Peptide Purification:
| Parameter | Condition | Rationale |
| Column | C18 stationary phase | The hydrophobic C18 interacts with the nonpolar residues of the peptide, allowing for separation based on overall hydrophobicity. |
| Mobile Phase A | 0.1% TFA in water | The trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the column. |
| Gradient | A linear gradient of increasing Mobile Phase B | A gradient is necessary to elute peptides of varying hydrophobicities. The specific gradient will need to be optimized for each peptide. |
| Detection | UV absorbance at 220 nm and 280 nm | The peptide backbone absorbs at 220 nm, while the tryptophan side chain provides a characteristic absorbance at 280 nm. |
Characterization by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.[11]
Common MS Techniques for Peptide Analysis:
| Technique | Description | Information Obtained |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. The peptide is co-crystallized with a matrix and ionized by a laser. | Provides the accurate molecular weight of the intact peptide. It is a rapid and high-throughput method. |
| ESI-MS | Electrospray Ionization Mass Spectrometry. The peptide in solution is aerosolized and ionized. Often coupled with LC (LC-MS). | Provides the accurate molecular weight of the intact peptide and can be used to analyze complex mixtures directly from the HPLC output. |
| MS/MS (Tandem MS) | Fragments the peptide in the mass spectrometer and analyzes the resulting fragment ions. | Provides sequence information, confirming the amino acid sequence and allowing for the identification of modification sites. |
PART 4: Application in Peptide Hormone Research - A Hypothetical Case Study
Objective: To synthesize a novel analogue of a hypothetical peptide hormone, "Hormone-X," where a known receptor-binding motif "Ala-Gly" is replaced with "Leu-Trp" to investigate the impact on receptor affinity and signaling.
Rationale: The native "Ala-Gly" sequence is located in a putative binding pocket of the Hormone-X receptor. It is hypothesized that introducing the bulkier and more hydrophobic "Leu-Trp" motif may enhance receptor binding affinity through increased hydrophobic interactions and potential π-stacking of the tryptophan indole ring with aromatic residues in the receptor. The Leu-Trp dipeptide is known to be important for the interaction of some ligands with their receptors.[12][13]
Experimental Design:
-
Synthesis: The Hormone-X analogue, [Leu⁵, Trp⁶]-Hormone-X, will be synthesized using SPPS as described in Protocol 1, incorporating Leu-Trp-OMe HCl as a dipeptide building block. The native Hormone-X will also be synthesized as a control.
-
Purification and Characterization: Both peptides will be purified by preparative HPLC and their identities confirmed by MALDI-TOF MS and MS/MS sequencing.
-
Receptor Binding Assay: A competitive radioligand binding assay will be performed using a radiolabeled version of native Hormone-X and varying concentrations of the synthesized peptides to determine their binding affinities (IC₅₀ and Kᵢ values) for the Hormone-X receptor expressed in a suitable cell line.[14]
-
Functional Assay (e.g., cAMP accumulation): The ability of the synthesized peptides to stimulate or inhibit the downstream signaling pathway of the Hormone-X receptor (e.g., cyclic AMP production) will be assessed to determine if they are agonists or antagonists.
This integrated approach, from chemical synthesis to biological evaluation, exemplifies how Leu-Trp-OMe HCl can be a valuable tool for probing the structure-function relationships of peptide hormones and their receptors.
Conclusion
Leu-Trp-OMe HCl is a versatile dipeptide building block that can be effectively employed in both solid-phase and solution-phase peptide synthesis. Its use facilitates the incorporation of the functionally significant Leu-Trp motif into peptide hormone analogues, enabling detailed investigations into receptor binding and signal transduction. The protocols and workflows presented herein provide a comprehensive guide for researchers to leverage this dipeptide in their efforts to develop novel and more potent peptide-based therapeutics.
References
-
Roesner, S., Beadle, J. D., Tam, L. K. B., Wilkening, I., Clarkson, G. J., Raubo, P., & Shipman, M. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400–5405. Available at: [Link]
-
University of Leeds, The Astbury Centre for Structural Molecular Biology. (n.d.). Solid Phase Peptide Synthesis. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Research and Reviews. (2021). Role of Peptide Hormones and Protein Hormone Functions in Human Body. Available at: [Link]
-
Klein, U. (1990). Synthesis of peptide hormone analogs for the study of hormone receptors in cell membranes. ResearchGate. Available at: [Link]
-
Al-Ameed, T., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry. Available at: [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]
-
Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Bofill, J. M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Song, Y., et al. (2001). Hormone interactions to Leu-rich repeats in the gonadotropin receptors. III. Photoaffinity labeling of human chorionic gonadotropin with receptor Leu-rich repeat 4 peptide. Journal of Biological Chemistry. Available at: [Link]
-
Saini, S. K., & Boulanger, M. J. (2015). Dipeptides promote folding and peptide binding of MHC class I molecules. The Journal of Immunology. Available at: [Link]
-
Doneanu, A., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Pira, S. L., et al. (2011). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie International Edition. Available at: [Link]
-
Meyer-Gerspach, A. C., et al. (2016). Differential effects of L-tryptophan and L-leucine administration on brain resting state functional networks and plasma hormone levels. NeuroImage. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]
-
Meyer-Gerspach, A. C., et al. (2016). Effect of L-Tryptophan and L-Leucine on Gut Hormone Secretion, Appetite Feelings and Gastric Emptying Rates in Lean and Non-Diabetic Obese Participants: A Randomized, Double-Blind, Parallel-Group Trial. PLOS ONE. Available at: [Link]
-
The Roles of Peptide Hormones and Their Receptors during Plant Root Development. (2017). International Journal of Molecular Sciences. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Novabiochem. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding Dipeptides: The Building Blocks of Proteins. Available at: [Link]
-
PubChem. (n.d.). Methyl tryptophanate hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Available at: [Link]
-
PubMed. (2006). Binding site structure of one LRP-RAP complex: implications for a common ligand-receptor binding motif. Available at: [Link]
-
W.R. Grace & Co. (2025). Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]
-
PubMed. (2013). Competition-based cellular peptide binding assay for HLA class I. Available at: [Link]
-
PubMed. (2016). Effect of L-Tryptophan and L-Leucine on Gut Hormone Secretion, Appetite Feelings and Gastric Emptying Rates in Lean and Non-Diabetic Obese Participants: A Randomized, Double-Blind, Parallel-Group Trial. Available at: [Link]
-
From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. (2025). Royal Society of Chemistry. Available at: [Link]
-
PubMed. (2020). Characterization of Synthetic Peptides by Mass Spectrometry. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
MDPI. (2018). Role of Peptide Hormones in the Adaptation to Altered Dietary Protein Intake. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of binding activity of synthesized peptide fragments by competitive radioligand analysis using ¹²⁵I-α-Bgt as a radioligand. Available at: [Link]
-
American Chemical Society. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Available at: [Link]
-
Wikipedia. (n.d.). Peptide hormone. Available at: [Link]
-
PubMed Central. (2000). Molecular determinants of nuclear receptor–corepressor interaction. Available at: [Link]
-
ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF. Available at: [Link]
-
PubMed. (2007). Proteochemometric modeling reveals the interaction site for Trp9 modified alpha-MSH peptides in melanocortin receptors. Available at: [Link]
-
PubMed. (2000). Selection and application of peptide-binding peptides. Available at: [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. astbury.leeds.ac.uk [astbury.leeds.ac.uk]
- 3. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lcms.cz [lcms.cz]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hormone interactions to Leu-rich repeats in the gonadotropin receptors. III. Photoaffinity labeling of human chorionic gonadotropin with receptor Leu-rich repeat 4 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteochemometric modeling reveals the interaction site for Trp9 modified alpha-MSH peptides in melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Characterization of Leu-Trp-OMe HCl via LC-ESI-MS/MS
Application Note: AN-2025-LTW
Abstract
This application note details a robust protocol for the Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) characterization of L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) . As a hydrophobic dipeptide derivative often used in peptide synthesis and ligand binding studies, Leu-Trp-OMe requires specific handling to prevent surface adsorption and oxidation of the tryptophan indole ring. This guide provides a self-validating workflow, including optimized solubilization strategies, chromatographic separation, and definitive MS/MS fragmentation mapping.
Introduction & Chemical Context
Leu-Trp-OMe HCl (CAS: 143413-36-9) is a dipeptide methyl ester comprising a hydrophobic leucine residue and an aromatic tryptophan residue. The methyl ester protection on the C-terminus and the hydrochloride salt form render it distinct from its free acid counterparts.[1]
Characterization challenges arise from two primary sources:
-
Hydrophobicity: The combination of Leucine and Tryptophan, capped with a methyl ester, creates a highly hydrophobic molecule prone to non-specific binding (NSB) on plastic surfaces.[1][2]
-
Oxidative Instability: The electron-rich indole ring of Tryptophan is susceptible to oxidation (forming hydroxytryptophan or kynurenine derivatives), particularly under acidic conditions or light exposure.[1][2]
This protocol mitigates these risks through a "solvent-first" solubilization approach and a rapid, high-resolution LC-MS method.
Physicochemical Properties
| Property | Value |
| Compound Name | L-Leucyl-L-tryptophan methyl ester hydrochloride |
| CAS Number | 143413-36-9 |
| Molecular Formula | C₁₈H₂₅N₃O₃[3] · HCl |
| Average Mass (HCl salt) | 367.87 Da |
| Monoisotopic Mass (Free Base) | 331.1896 Da |
| Target m/z [M+H]⁺ | 332.1970 |
| Solubility | Soluble in DMSO, Methanol; Poor solubility in water |
Experimental Protocol
Sample Preparation (The "Solvent-First" Strategy)
Rationale: Direct addition of aqueous buffers to the solid powder can cause clumping and poor recovery due to hydrophobicity.[1] DMSO is used to ensure complete dissolution before dilution.[1]
Step-by-Step Workflow:
-
Weighing: Weigh 1.0 mg of Leu-Trp-OMe HCl into a glass vial (avoid polypropylene to minimize adsorption).
-
Primary Stock (10 mM): Add DMSO (Dimethyl sulfoxide) to achieve a concentration of 10 mM. Vortex gently until the solution is perfectly clear.
-
Working Standard (10 µM): Dilute the stock 1:1000 into a mixture of 50:50 Water:Acetonitrile + 0.1% Formic Acid .
-
Note: The presence of 50% organic solvent in the final vial maintains solubility and prevents adsorption to the autosampler vial walls.[1]
-
-
Storage: Store stock solutions at -20°C, protected from light (amber vials) to prevent Trp oxidation.
Liquid Chromatography (LC) Conditions
Rationale: A C18 column provides sufficient retention for hydrophobic peptides.[1][2] Formic acid is chosen over TFA to maximize MS sensitivity (TFA suppresses ionization).[1]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish)[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[1]
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 2.0 µL
-
Mobile Phase A: Water + 0.1% Formic Acid (FA)[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (FA)[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 4.00 | 95 | Elution Gradient |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End of Run |
Mass Spectrometry (MS) Parameters
Rationale: Positive mode ESI is ideal for the protonation of the N-terminal amine.[1] Source parameters are tuned to prevent in-source fragmentation of the labile methyl ester.
-
Ionization Mode: ESI Positive (+)
-
Capillary Voltage: 3500 V
-
Drying Gas Temp: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50 – 500
-
Fragmentation: Collision Induced Dissociation (CID) with Nitrogen gas.[1][2]
Data Analysis & Interpretation
Expected Chromatogram
Under the described gradient, Leu-Trp-OMe should elute as a sharp peak between 2.5 – 3.2 minutes .
-
Tailing: Significant tailing indicates secondary interactions; ensure the column is fully end-capped.[1][2]
-
Doublets: If a doublet appears, check for diastereomers (D-Leu or D-Trp impurities) or oxidation products (+16 Da).
MS/MS Fragmentation Pathway
Validation of the molecule's identity relies on observing specific fragment ions.[1][2] The parent ion [M+H]⁺ = 332.2 will fragment into characteristic b-ions (N-terminal) and y-ions (C-terminal), along with highly specific immonium ions.
Key Diagnostic Ions:
-
m/z 219.1: y1 ion (Trp-OMe fragment).[1][2] Cleavage of the peptide bond retaining the C-terminus.[1]
-
m/z 159.1: Trp Immonium Ion .[1][2] Characteristic of Tryptophan.
-
m/z 130.1: Indole Fragment .[1][2] Specific to the Trp side chain.
Visualization: Fragmentation Logic
The following diagram illustrates the structural cleavage points and resulting mass fragments.
Caption: MS/MS fragmentation pathway of Leu-Trp-OMe HCl. Primary peptide bond cleavage yields y1 (219.[1][2]1) and b1 (114.[1][2]1) ions, which further degrade into diagnostic immonium ions.[1]
Method Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating," every run must meet these criteria:
-
Retention Time Stability: ± 0.1 min between injections.
-
Mass Accuracy: < 5 ppm (for High Res) or ± 0.2 Da (for Unit Res).
-
Signal-to-Noise: > 100:1 for the 10 µM standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Column secondary interactions | Switch to a column with better end-capping or add 0.05% TFA (if MS sensitivity allows). |
| Low Signal | Adsorption to vial | Ensure sample solvent is at least 50% organic (ACN/MeOH).[1][2] Use glass inserts. |
| Extra Peak (+16 Da) | Tryptophan Oxidation | Freshly prepare samples.[1][2] Degas mobile phases. Store in amber vials. |
| Extra Peak (+14 Da) | Methylation artifacts | Avoid using Methanol as the primary solvent if transesterification is suspected; use ACN.[1][2] |
References
-
Fluorochem. Leu-Trp-OMe[2][4]·HCl Product Data. Retrieved from .[1][2]
-
Matrix Science. Peptide Fragmentation Nomenclature. Mascot Help. Retrieved from .[1][2]
-
National Institutes of Health (NIH). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed.[1][2][5] Retrieved from .[1]
-
Waters Corporation. Method Development for Hydrophobic Interaction Chromatography. Application Note. Retrieved from .[1][2]
-
ResearchGate. Excited state dynamics and fragmentation channels of the protonated dipeptide H2N-Leu-Trp-COOH. Retrieved from .
Sources
Application Note: Preparation and Handling of Leu-Trp-OMe HCl Stock Solutions
Abstract & Introduction
L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe[1][2]·HCl) is a synthetic dipeptide derivative frequently utilized in enzyme kinetics studies, peptide synthesis, and pharmacological research (e.g., as a Substance P antagonist or protease substrate).[2]
Reliable experimentation with Leu-Trp-OMe·HCl requires overcoming two competing physicochemical challenges:
-
Solubility vs. Hydrophobicity: While the hydrochloride salt moiety aids initial dissolution, the presence of Leucine and Tryptophan side chains creates significant hydrophobicity, often leading to "crashing out" (precipitation) in pure aqueous buffers at high concentrations.[2]
-
Stability vs. Reactivity: The methyl ester group is susceptible to hydrolysis (saponification) in aqueous environments, particularly at alkaline pH, while the tryptophan indole ring is highly sensitive to photo-oxidation.[2]
This guide provides a standardized, self-validating protocol for preparing stock solutions that maximizes shelf-life and experimental reproducibility.
Physicochemical Profile
Before handling, verify the compound identity and parameters.[2]
| Parameter | Value | Notes |
| Chemical Name | L-Leucyl-L-tryptophan methyl ester hydrochloride | Dipeptide ester salt |
| Formula | Free base ester + HCl | |
| Molecular Weight | ~367.87 g/mol | Use this for Molarity calculations |
| Solubility Profile | Soluble in DMSO, Methanol, Ethanol.[1][2] | Limited stability in water.[1][2] |
| Key Chromophore | Tryptophan (Indole) | |
| Extinction Coeff. | Used for concentration verification |
Critical Note on Molecular Weight: Commercial batches may vary in hydration (e.g., hemihydrate). Always check the specific Certificate of Analysis (CoA) for the exact batch molecular weight including water content.[2]
Solvent Selection Strategy
The choice of solvent dictates the stability of the ester and the solubility of the hydrophobic side chains.[2]
| Solvent | Suitability | Mechanism & Recommendation |
| DMSO (Anhydrous) | Optimal (Primary Stock) | Why: Aprotic and polar.[1][2] It solubilizes hydrophobic residues (Leu/Trp) effectively and prevents ester hydrolysis (requires water).Limit: Freeze at -20°C for long-term storage.[1][2] |
| Water / PBS | Poor (Stock) | Why: The HCl salt creates an acidic solution in water ( |
| Ethanol | Alternative | Why: Good for cell cultures sensitive to DMSO.[1][2] However, evaporation rates are higher, altering concentration over time.[1][2] |
Protocol: Primary Stock Solution Preparation
Target Concentration: 10 mM to 50 mM Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[2]
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 20 minutes before opening.
-
Reasoning: Opening a cold vial causes atmospheric moisture condensation, which accelerates ester hydrolysis and weighs down the powder (weighing error).[2]
-
-
Weighing: Weigh the precise amount of Leu-Trp-OMe·HCl.
-
Dissolution: Add high-grade anhydrous DMSO to the vial.
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 50–100
L) in amber tubes (light protection). -
Flush with Nitrogen or Argon gas if available (prevents Trp oxidation).[1][2][3][4]
-
Store at -20°C (stable for 6–12 months). Avoid -80°C for DMSO stocks as the freezing point is high (+19°C), and repeated freeze-thaw cycles promote degradation.[1][2]
-
Protocol: Working Solution & Dilution
Target: Aqueous Buffer (e.g., PBS, HEPES)
Critical Constraint: Keep final DMSO concentration
The "Drop-wise" Dilution Method
To prevent the hydrophobic "crash-out" effect when moving from organic to aqueous phase:
-
Place the vortex mixer on a low setting.
-
While vortexing the buffer, add the DMSO stock drop-wise into the center of the vortex.[2]
-
pH Adjustment (Critical):
Quality Control: Self-Validating the Stock
Since Tryptophan absorbs UV light, you can verify your stock concentration using Beer-Lambert's Law.[1][2] This confirms you actually dissolved the peptide and didn't lose mass.[1][2]
Protocol:
-
Measure Absorbance at 280 nm (
) using a quartz cuvette.[1][2] -
Calculate actual concentration:
[1][2]
Workflow Visualization
Diagram 1: Preparation & Stability Logic
This flowchart illustrates the decision-making process for solvent selection and handling to avoid degradation pathways.[1][2]
Caption: Workflow for preparing Leu-Trp-OMe HCl stocks, highlighting critical stability risks (Hydrolysis/Oxidation).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon water addition | Hydrophobic precipitation (Free base formation).[1][2] | Ensure stock was fully dissolved in DMSO first.[1][2] Add stock to vortexing buffer.[1][2] Check pH; if pH > 7.5, the free base may be precipitating.[2] |
| Yellowing of solution | Tryptophan oxidation.[1][2] | The stock is degraded.[1][2] Discard. Ensure future stocks are stored in amber vials with inert gas overlay. |
| Loss of biological activity | Ester hydrolysis.[1][2] | Check pH of working solution.[1][2] If pH > 8.0, the ester bond is cleaved.[2] Keep pH near 7.0-7.[1][2]4. |
References
-
PubChem. L-Tryptophan methyl ester.[1][2][6] National Library of Medicine.[1][2] Accessed Oct 2023.[1][2] Link
-
Provides physicochemical properties for the methyl ester derivative.[2]
-
-
Thermo Fisher Scientific. Extinction Coefficients of Amino Acids. Technical Resources.[1][2][3] Link
- Source for Tryptophan extinction coefficient ( ) methodology.
-
Fidaleo, M. et al. (2010).[1][2] Solubility of Amino Acids in Water and Aqueous Solutions.[1][2] Journal of Chemical & Engineering Data.[1][2]
- General reference for amino acid solubility behavior and zwitterionic properties.
-
Sigma-Aldrich (Merck). Peptide Solubility and Handling Guidelines.[1][2] Technical Bulletin.[1][2] Link
- Authoritative guide on handling hydrophobic peptides and preventing aggreg
Sources
- 1. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Storage - Altara Peptides [altarapeptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Extinction Coefficient Determination of Proteins [biosyn.com]
- 6. chemimpex.com [chemimpex.com]
Incorporating Leu-Trp-OMe into solid-phase peptide synthesis
Executive Summary & Strategic Rationale
The incorporation of Leu-Trp-OMe (L-Leucyl-L-Tryptophan methyl ester) into a peptide sequence presents a specific "termini paradox" in standard Solid-Phase Peptide Synthesis (SPPS). Standard SPPS proceeds from C-terminus to N-terminus, anchoring the C-terminal carboxyl group to the resin.[1] However, in Leu-Trp-OMe, the C-terminus is already "capped" as a methyl ester, rendering it unreactive for standard resin anchoring.
Furthermore, the ester moiety is sensitive to the strong base (piperidine) used in Fmoc deprotection and can undergo hydrolysis or transesterification during standard cleavage protocols. Therefore, a Convergent Fragment Condensation Strategy is the required methodology.
This guide details the "2-CTC / Solution Hybrid Protocol," where the peptide backbone is constructed on 2-Chlorotrityl Chloride (2-CTC) resin , cleaved as a fully protected fragment, and then coupled to Leu-Trp-OMe in solution. This method ensures:
-
Preservation of the Methyl Ester: Avoiding on-resin hydrolysis.
-
Racemization Control: Using Oxyma/DIC to prevent epimerization during fragment coupling.
-
Tryptophan Integrity: Preventing oxidation of the indole ring during global deprotection.
Mechanistic Workflow (Logic Diagram)
The following diagram illustrates the hybrid workflow, distinguishing between the solid-phase assembly of the peptide backbone and the solution-phase incorporation of the Leu-Trp-OMe unit.
Figure 1: The Hybrid SPPS/Solution Phase workflow for C-terminal ester incorporation. The critical transition occurs at the "Mild Acid Cleavage" step.
Critical Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (100-200 mesh) | Allows cleavage of peptide with protecting groups intact using mild acid (1% TFA). |
| Target Fragment | H-Leu-Trp-OMe · HCl | The dipeptide methyl ester nucleophile. |
| Coupling Reagents | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Chosen over HATU to minimize racemization of the C-terminal residue during fragment condensation. |
| Cleavage Cocktail A | 1% TFA in DCM | Releases peptide from resin; keeps side-chain protecting groups (Boc, tBu, Pbf) intact. |
| Cleavage Cocktail B | 95% TFA, 2.5% TIS, 2.5% H2O | Global deprotection of side chains after solution coupling. |
| Scavengers | Dithiothreitol (DTT) or TIS | Essential to prevent Trp alkylation by t-butyl cations. |
Detailed Experimental Protocols
Phase 1: Synthesis of the Protected Peptide Fragment
Objective: Synthesize Fmoc-[Peptide]-OH or Boc-[Peptide]-OH with all side-chain protecting groups attached.
-
Resin Loading:
-
Weigh 2-CTC resin (loading ~1.0 mmol/g).
-
Swell in dry DCM for 30 min.
-
Dissolve the first Fmoc-Amino Acid (1.2 eq relative to resin) in DCM with DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping: Add Methanol (1 mL/g resin) to the reaction vessel and shake for 15 min to cap unreacted chloride sites. Crucial to prevent downstream side reactions.
-
-
Elongation:
-
Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: Fmoc-AA/DIC/Oxyma).
-
Note: Do not remove the N-terminal Fmoc group of the final amino acid if you require N-terminal protection during the solution phase coupling. If the final peptide requires a free N-terminus, you can use a Boc-protected amino acid at the N-terminus, which will survive the mild cleavage but be removed in the final global deprotection.
-
Phase 2: Mild Acid Cleavage (The "Soft Release")
Objective: Release the peptide from the resin as a carboxylic acid without removing side-chain protection.
-
Wash the resin 3x with DCM.
-
Prepare Cleavage Cocktail A : 1% Trifluoroacetic Acid (TFA) in DCM (v/v).
-
Add Cocktail A to the resin (10 mL per gram of resin).
-
Shake for 2 minutes only. Filter the solution immediately into a flask containing 10% Pyridine in Methanol (to neutralize the TFA and prevent premature deprotection).
-
Repeat this step 5-10 times.
-
Concentrate the combined filtrates under reduced pressure (Rotavap).
-
Precipitate the protected peptide in cold water or ether (depending on solubility). Dry under high vacuum.
-
Validation: Check mass (ESI-MS) to confirm the presence of all protecting groups (e.g., +Boc, +tBu mass shifts).
-
Phase 3: Fragment Condensation (Incorporating Leu-Trp-OMe)
Objective: Couple the free acid of the protected peptide to the amine of Leu-Trp-OMe.
-
Dissolution: Dissolve the Protected-Peptide-OH (1.0 eq) and H-Leu-Trp-OMe · HCl (1.2 eq) in anhydrous DMF.
-
Activation:
-
Cool the solution to 0°C.
-
Add Oxyma Pure (1.2 eq) and DIC (1.2 eq).
-
Add NMM (N-methylmorpholine) (2.0 eq) to neutralize the HCl salt of the dipeptide ester.
-
Why NMM? It is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization of the activated C-terminal amino acid.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up:
-
Evaporate DMF.
-
Redissolve in Ethyl Acetate.
-
Wash with 5% NaHCO3 (removes unreacted acid), 1M KHSO4 (removes unreacted amine), and Brine.
-
Dry over Na2SO4 and concentrate.
-
Phase 4: Global Deprotection & Purification
Objective: Remove side-chain protecting groups while preserving the C-terminal Methyl Ester.
-
Cocktail Preparation: Prepare Cocktail B (95% TFA, 2.5% TIS, 2.5% H2O).
-
Trp Alert: If the peptide contains multiple Trp residues, add 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) to scavenge t-butyl cations that otherwise alkylate the indole ring.
-
-
Reaction: Dissolve the peptide in Cocktail B. Shake for 2–3 hours at room temperature.
-
Note: Methyl esters are generally stable in 95% TFA for this duration, provided no strong nucleophiles (like methanol) are present.
-
-
Precipitation: Precipitate in cold diethyl ether. Centrifuge and wash 3x with ether.
-
Purification: Purify via RP-HPLC (C18 column). Use an Acetonitrile/Water gradient with 0.1% TFA.
-
Caution: Avoid high pH buffers (pH > 7.5) during purification to prevent hydrolysis of the methyl ester.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization of C-term AA | High base concentration or "hot" activation (HATU). | Switch from HATU/DIPEA to DIC/Oxyma/NMM. Keep temperature at 0°C during activation. |
| Low Yield in Coupling | Steric hindrance of Leu-Trp-OMe. | Increase reaction time. Ensure H-Leu-Trp-OMe HCl is fully neutralized with NMM. |
| Trp Oxidation (+16 Da) | Scavenger insufficiency. | Use DODT in the final cleavage cocktail. Degas solvents to remove dissolved oxygen. |
| Methyl Ester Hydrolysis | Presence of water/base during workup or storage. | Store final peptide lyophilized at -20°C. Avoid basic buffers during HPLC. |
References
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[1][2][3][4] Preparation and application to the synthesis of protected peptide fragments." International Journal of Peptide and Protein Research.[5]
-
Albericio, F., & Tulla-Puche, J. (2025). "Application Notes and Protocols for the Use of H-Trp-OMe HCl in Solid-Phase Peptide Synthesis." Benchchem Application Notes.
-
Steinauer, R., et al. (1989). "Racemization suppression in fragment condensation of peptides." Bachem Technical Guides.
-
Mourier, G., et al. (1984). "Prevention of Tryptophan Oxidation During Peptide Synthesis." Z. Naturforsch.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][7][8][9] Chemical Reviews. (Definitive guide on 2-CTC and protecting group stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
Application Notes & Protocols for Leu-Trp-OMe HCl in Neurobiological Pathway Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Leucyl-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) in neurobiological research is limited in publicly available literature. This guide is therefore built upon established principles of neurobiology, peptide chemistry, and the known biological activities of its constituent amino acids, L-Leucine and L-Tryptophan, as well as related di- and tripeptides. The provided protocols are intended as a foundational framework for researchers to design and validate their own experimental investigations into the potential neurobiological effects of Leu-Trp-OMe HCl.
I. Introduction: Unveiling the Potential of a Novel Dipeptide Ester
The intricate communication network of the central nervous system relies on a diverse arsenal of signaling molecules, including amino acids and neuropeptides.[1][2][3] Leucyl-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) is a dipeptide derivative that, while not extensively studied, holds intriguing potential for modulating neurobiological pathways. This molecule combines the essential amino acids L-Leucine and L-Tryptophan, both of which play critical roles in neuronal function.
L-Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), a key regulator of mood, sleep, appetite, and cognition.[4][5] L-Leucine, a branched-chain amino acid, is known to influence protein synthesis and can impact the transport of other amino acids, including tryptophan, across the blood-brain barrier.[6][7][8] The dipeptide structure of Leu-Trp may confer unique biological activities, potentially acting as a signaling molecule itself or influencing the availability and metabolism of its constituent amino acids.
The methyl esterification of the C-terminus and its formulation as a hydrochloride salt are common strategies in peptide chemistry to enhance stability and cell permeability, suggesting that Leu-Trp-OMe HCl is designed for effective delivery in experimental systems.
This document provides a comprehensive guide for researchers interested in exploring the neurobiological applications of Leu-Trp-OMe HCl. It outlines its physicochemical properties, proposes potential mechanisms of action based on current scientific understanding, and offers detailed protocols for its investigation in both in vitro and in vivo models.
II. Physicochemical Properties and Synthesis
A clear understanding of the chemical nature of Leu-Trp-OMe HCl is fundamental to its application in research.
| Property | Value | Source |
| IUPAC Name | Methyl (2S)-2-[(2S)-2-amino-4-methylpentanamido]-3-(1H-indol-3-yl)propanoate hydrochloride | Inferred |
| Molecular Formula | C₁₈H₂₅N₃O₃·HCl | Inferred |
| Molecular Weight | 367.87 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | |
| Solubility | Expected to be soluble in aqueous buffers | General peptide hydrochloride property |
| Purity | >98% (typically assessed by HPLC) | |
| Storage | Store lyophilized peptide at -20°C or colder.[9] Peptide solutions are less stable and should be used fresh or aliquoted and frozen.[9][10] | General peptide storage guidelines |
Synthesis: The synthesis of dipeptide methyl esters like Leu-Trp-OMe HCl is typically achieved through standard peptide coupling techniques.[11][12][13] This involves the protection of the amino group of L-Leucine and the carboxylic acid group of L-Tryptophan (as a methyl ester), followed by a coupling reaction using a carbodiimide reagent like DCC (N,N'-dicyclohexylcarbodiimide).[12] Subsequent deprotection of the amino group yields the final dipeptide ester, which can then be converted to the hydrochloride salt.
III. Postulated Mechanisms of Action & Neurobiological Relevance
While direct evidence is pending, the neurobiological effects of Leu-Trp-OMe HCl can be hypothesized based on the known functions of its components and related peptides.
1. Modulation of the Serotonergic System:
The most direct hypothesized mechanism is the influence of Leu-Trp-OMe HCl on the serotonin pathway. Once inside the cell, the dipeptide can be hydrolyzed by peptidases to release L-Leucine and L-Tryptophan. The liberated L-Tryptophan would then be available for the synthesis of serotonin.[4] L-Leucine can competitively inhibit the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier, which could paradoxically increase the relative availability of tryptophan for brain uptake if administered peripherally under specific dietary conditions.[7][8]
2. Neuroprotective and Antioxidant Effects:
Peptides containing tryptophan and hydrophobic amino acids like leucine have demonstrated antioxidant properties.[14][15] The indole ring of tryptophan can act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative stress, a key factor in many neurodegenerative diseases.[15] The dipeptide Leu-Ile has been shown to protect against neuronal death by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[16] It is plausible that Leu-Trp could exert similar neuroprotective effects.
3. Anti-Inflammatory Activity:
Chronic neuroinflammation is implicated in a range of neurological disorders. Bioactive peptides, including those containing leucine and tryptophan, have been shown to possess anti-inflammatory properties.[17][18][19][20][21] For instance, the tripeptide Leu-Ser-Trp has been found to attenuate inflammation in endothelial cells.[18] Leu-Trp-OMe HCl could potentially modulate inflammatory pathways in microglia and astrocytes, the resident immune cells of the brain.
4. Neuropeptide-like Signaling:
Small peptides can act as signaling molecules in the nervous system, modulating synaptic activity and neuronal function.[1][2][3] Leu-Trp-OMe HCl, upon entering the brain, could potentially interact with specific receptors or transporters, initiating intracellular signaling cascades.
Hypothetical Signaling Pathway of Leu-Trp-OMe HCl
Caption: Proposed intracellular fate and action of Leu-Trp-OMe HCl.
IV. Experimental Protocols
The following protocols provide a starting point for investigating the neurobiological effects of Leu-Trp-OMe HCl. Researchers should optimize these protocols for their specific experimental systems.
A. In Vitro Protocols
1. Neuronal Cell Viability Assay:
This protocol assesses the potential neuroprotective or neurotoxic effects of Leu-Trp-OMe HCl.
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures.
-
Materials:
-
Leu-Trp-OMe HCl stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C).
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements).
-
Neurotoxic insult (e.g., glutamate, hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA)).
-
MTT or PrestoBlue™ cell viability reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Leu-Trp-OMe HCl (e.g., 1 µM, 10 µM, 100 µM) for a specified duration (e.g., 2-24 hours).
-
Introduce the neurotoxic agent to induce cell death.
-
Incubate for the required time for the toxin to take effect.
-
Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability relative to the untreated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS):
This protocol determines the antioxidant capacity of Leu-Trp-OMe HCl.
-
Materials:
-
DCFDA or CellROX™ Green/Deep Red reagent.
-
Oxidative stress inducer (e.g., H₂O₂).
-
-
Procedure:
-
Culture and treat cells with Leu-Trp-OMe HCl as described in the viability assay.
-
Load cells with the ROS-sensitive fluorescent dye.
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence in treated cells compared to the control indicates antioxidant activity.
-
3. Anti-Inflammatory Assay in Microglia:
This protocol assesses the ability of Leu-Trp-OMe HCl to suppress inflammatory responses in brain immune cells.
-
Cell Line: BV-2 (murine microglia) or primary microglia.
-
Materials:
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Griess reagent for measuring nitric oxide (NO) production.
-
ELISA kits for measuring pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Procedure:
-
Plate microglial cells and allow them to adhere.
-
Pre-treat with Leu-Trp-OMe HCl for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure NO levels using the Griess reagent.
-
Quantify cytokine levels using ELISA kits.
-
In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro assessment of Leu-Trp-OMe HCl.
B. In Vivo Protocols
1. Behavioral Models of Anxiety and Depression:
These protocols can assess the potential anxiolytic or antidepressant-like effects of Leu-Trp-OMe HCl, likely mediated by its influence on the serotonin system.
-
Animal Models: Mice or rats.
-
Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) administration of Leu-Trp-OMe HCl.
-
Tests for Anxiety:
-
Elevated Plus Maze (EPM): An increase in the time spent in the open arms suggests an anxiolytic effect.
-
Open Field Test (OFT): An increase in the time spent in the center of the arena indicates reduced anxiety.
-
-
Tests for Depression:
-
Forced Swim Test (FST): A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, reduced immobility suggests an antidepressant effect.
-
-
Procedure:
-
Acclimate animals to the testing environment.
-
Administer Leu-Trp-OMe HCl or vehicle control at a set time before testing (e.g., 30-60 minutes).
-
Conduct the behavioral test and record the relevant parameters.
-
Analyze the data for statistically significant differences between the treated and control groups.
-
2. Model of Neurodegeneration:
This protocol can evaluate the neuroprotective potential of Leu-Trp-OMe HCl in an animal model of neurodegenerative disease.
-
Model: Parkinson's disease model induced by 6-OHDA or MPTP, or an Alzheimer's disease model.
-
Procedure:
-
Induce the neurodegenerative phenotype in the animals.
-
Treat with Leu-Trp-OMe HCl either before, during, or after the induction of the disease model.
-
Assess motor function (e.g., rotarod test for Parkinson's models) or cognitive function (e.g., Morris water maze for Alzheimer's models).
-
At the end of the study, sacrifice the animals and perform histological or neurochemical analysis of the brain tissue (e.g., immunohistochemistry for tyrosine hydroxylase in Parkinson's models, or amyloid-beta plaques in Alzheimer's models).
-
V. Safety and Handling
As with any research chemical, proper safety precautions must be taken when handling Leu-Trp-OMe HCl.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[22]
-
Handling: Handle lyophilized powder in a fume hood to avoid inhalation.[9][22] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23]
VI. Conclusion
Leu-Trp-OMe HCl represents a novel chemical entity with the potential to modulate key neurobiological pathways. Based on the known roles of its constituent amino acids and the properties of similar bioactive peptides, it is a promising candidate for investigation in the context of neuroprotection, mood disorders, and neuroinflammation. The application notes and protocols provided herein offer a robust framework for researchers to begin to unravel the neuropharmacological profile of this intriguing dipeptide ester. Rigorous and well-controlled studies are now needed to validate these hypotheses and to fully elucidate the therapeutic potential of Leu-Trp-OMe HCl.
VII. References
-
Bhat, U. S., Shahi, N., Surendran, S., & Babu, K. (2021). Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs. Frontiers in Molecular Neuroscience, 14, 786471. [Link]
-
Kwon, W. B., Touchette, K. J., Simongiovanni, A., Syriopoulos, K., Wessels, A., & Stein, H. H. (2021). Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs. Journal of Animal Science, 99(12), skab337. [Link]
-
Lee, S. Y., Hur, S., & Ahn, J. (2020). Neuroprotective effects of a novel peptide purified from venison protein. Journal of Agricultural and Food Chemistry, 68(47), 13837–13845. [Link]
-
Saleem, U., Shahi, N., Surendran, S., & Babu, K. (2021). Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs. Frontiers in Molecular Neuroscience, 14, 786471. [Link]
-
Kwon, W. B., Touchette, K. J., Simongiovanni, A., Syriopoulos, K., Wessels, A., & Stein, H. H. (2019). Effects of dietary leucine and tryptophan supplementations on serotonin metabolism and growth performance of growmg pigs. Journal of Animal Science, 97(Supplement_3), 209-209. [Link]
-
Adebayo, O. G., Aruleba, R. T., Oseghale, O. M., & Adefolalu, O. G. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Molecules, 25(23), 5573. [Link]
-
Gorbacheva, L. R., Gmiro, V. E., & Pozdnyakov, D. I. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences, 24(9), 7793. [Link]
-
Li, Y., & Li, J. (2022). Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1. Foods, 11(21), 3393. [Link]
-
Li, Y., & Li, J. (2022). Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1. International Journal of Molecular Sciences, 23(21), 12948. [Link]
-
N/A
-
Mamiya, T., Kise, M., & Ukai, M. (2004). Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis. Journal of Neuroscience Research, 78(5), 718-726. [Link]
-
Tabata, K. (2004). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 64(6), 767-773. [Link]
-
Bhat, U. S., Shahi, N., Surendran, S., & Babu, K. (2021). Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs. Frontiers in Molecular Neuroscience, 14, 786471. [Link]
-
Kwon, W. B., Touchette, K. J., Simongiovanni, A., Syriopoulos, K., Wessels, A., & Stein, H. H. (2021). Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs. Journal of Animal Science, 99(12), skab337. [Link]
-
UHN. (n.d.). Safety Data Sheet. [Link]
-
Aapptec. (n.d.). H-Trp-OMe HCl [7524-52-9]. [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Lee, S. H., & Park, Y. (2021). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences, 22(19), 10298. [Link]
-
N/A
-
Lepage, N., & Verrecchia, T. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 294. [Link]
-
Li, Y., & Li, J. (2022). Tripeptide Leu-Ser-Trp Regulates the Vascular Endothelial Cells Phenotype Switching by Mediating the Vascular Smooth Muscle Cells-Derived Small Extracellular Vesicles Packaging of miR-145. International Journal of Molecular Sciences, 23(21), 12948. [Link]
-
Zhang, Y., Duan, Y., & Li, Y. (2024). Antioxidant Function and Application of Plant-Derived Peptides. Antioxidants, 13(10), 1203. [Link]
-
Kim, H. J., Lee, D. G., & Park, Y. (2007). Antimicrobial and Anti-Inflammatory Activities of a Leu/Lys-Rich Antimicrobial Peptide with Phe-Peptoid Residues. Protein and Peptide Letters, 14(9), 929-933. [Link]
-
Kumar, V. A., Taylor, M., Can, S., Tseropoulos, G., & Arinzeh, T. L. (2020). In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. ACS Biomaterials Science & Engineering, 6(12), 6745–6754. [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. [Link]
-
N/A
-
N/A
-
Zheng, G., & Wang, B. (2021). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. International Journal of Molecular Sciences, 22(23), 12797. [Link]
-
Gibson, E. L. (2018). Tryptophan supplementation and serotonin function: genetic variations in behavioural effects. Proceedings of the Nutrition Society, 77(1), 108-119. [Link]
-
N/A
-
He, R., Ju, X., Yuan, J., Wang, L., Girgih, A. T., & Aluko, R. E. (2022). Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review. Foods, 11(16), 2413. [Link]
-
Colletier, J. P., Sanson, B., & Martinez, J. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 293-308. [Link]
-
N/A
-
Admassu, H., & Gasmalla, M. A. A. (2021). Health Benefits of Antioxidative Peptides Derived from Legume Proteins with a High Amino Acid Score. Foods, 10(2), 447. [Link]
-
N/A
-
N/A
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. [Link]
-
N/A
-
N/A
-
N/A
-
N/A
-
N/A
-
N/A
Sources
- 1. Frontiers | Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs [frontiersin.org]
- 2. Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. Tryptophan supplementation and serotonin function: genetic variations in behavioural effects | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 8. Effects of dietary leucine and tryptophan on serotonin metabolism and growth performance of growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. Synthesis and application of dipeptides; current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. Health Benefits of Antioxidative Peptides Derived from Legume Proteins with a High Amino Acid Score - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophobic dipeptide Leu-Ile protects against neuronal death by inducing brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW) Protects Human Vascular Endothelial Cells from TNFα-Induced Oxidative Stress and Inflammation via Modulating TNFα Receptors and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biovera.com.au [biovera.com.au]
- 23. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Leu-Trp-OMe HCl Stability and Degradation
Welcome to the technical support center for L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this dipeptide ester. As Senior Application Scientists, we have compiled this information based on established scientific principles and field experience to help you anticipate, identify, and troubleshoot degradation-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Leu-Trp-OMe HCl and why is its stability a critical concern?
L-Leucyl-L-tryptophan methyl ester hydrochloride is a dipeptide composed of L-leucine and L-tryptophan, with the C-terminus protected as a methyl ester and supplied as a hydrochloride salt. Its stability is of paramount importance because degradation can lead to the formation of impurities that may alter the compound's biological activity, physicochemical properties, and safety profile. For drug development professionals, understanding these degradation pathways is a regulatory requirement to ensure product quality and safety.[1][2]
The two primary points of instability in the molecule are the tryptophan indole side chain, which is highly susceptible to oxidation, and the C-terminal methyl ester, which can undergo hydrolysis or intramolecular cyclization.[3][4][5]
Q2: What are the primary degradation pathways for Leu-Trp-OMe HCl?
There are four principal pathways through which Leu-Trp-OMe HCl can degrade. Understanding these is the first step in troubleshooting unexpected experimental results.
-
Tryptophan Side-Chain Oxidation: The indole ring of tryptophan is easily oxidized, especially when exposed to light, heat, oxygen, or oxidizing agents like peroxides.[1][3][6] This is often the most common and complex degradation pathway.
-
Ester Hydrolysis: The C-terminal methyl ester can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, forming Leu-Trp-OH.[7][8] This changes the molecule's charge and polarity.
-
Diketopiperazine (DKP) Formation: Dipeptide methyl esters are highly prone to intramolecular aminolysis, where the N-terminal amine attacks the C-terminal ester.[9] This results in the formation of a stable six-membered cyclic dipeptide, cyclo(Leu-Trp), and the loss of methanol. This is a significant side reaction, particularly under neutral to basic conditions or upon heating.[5][10][11][12]
-
Peptide Bond Hydrolysis: Under harsh acidic or basic conditions, the amide bond between leucine and tryptophan can be cleaved, breaking the dipeptide into its constituent amino acids or their derivatives.[8]
Caption: Major degradation pathways of Leu-Trp-OMe HCl.
Q3: I'm observing unexpected peaks in my HPLC-MS analysis. How can I identify the potential degradation products?
Identifying unknown peaks requires a systematic approach. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both retention time and mass-to-charge (m/z) information.[6][13] By comparing the mass of the new peak to the parent compound (Leu-Trp-OMe HCl, MW: 331.43 g/mol for the free base), you can deduce the chemical modification.
Causality: The change in mass (Δm) directly corresponds to a specific chemical transformation. For example, the addition of an oxygen atom will result in a +16 Da mass shift. This allows you to form a hypothesis about the identity of the degradant, which can be confirmed with further experiments like MS/MS fragmentation.
Here is a table of common modifications and their expected mass shifts.
| Degradation Pathway | Modification | Mass Shift (Δm) | Common Products |
| Ester Hydrolysis | -OCH₃ to -OH | -14.02 Da | Leu-Trp-OH |
| DKP Formation | Intramolecular cyclization | -32.03 Da (loss of CH₃OH) | cyclo(Leu-Trp) |
| Oxidation | Addition of one oxygen | +15.99 Da | 5-OH-Trp, Oxindolylalanine (Oia) |
| Oxidation | Addition of two oxygens | +31.99 Da | N-formylkynurenine (NFK), Dioxindolylalanine (DiOia) |
| Oxidation | Kynurenine formation | +3.99 Da (from NFK) | Kynurenine (Kyn) |
| Peptide Hydrolysis | Cleavage of peptide bond | - | Leucine, Tryptophan methyl ester |
Q4: How do I design a forced degradation study for Leu-Trp-OMe HCl to assess its stability?
Forced degradation (or stress testing) studies are essential to deliberately accelerate the degradation of a molecule to identify likely degradation products and establish the stability-indicating properties of your analytical methods.[1][2][14] A well-designed study will expose the compound to various stress conditions, aiming for 5-20% degradation to ensure that the pathways are relevant and not artifacts of overly destructive conditions.[1]
Trustworthiness through Controls: A key aspect of a self-validating protocol is the inclusion of proper controls. Each stressed sample should be compared to an unstressed control (stored at ideal conditions) and a blank (placebo/vehicle subjected to the same stress) to distinguish drug-related degradants from artifacts.
-
Stock Solution Preparation: Prepare a stock solution of Leu-Trp-OMe HCl in a suitable solvent (e.g., water or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 40-60°C for 24-48 hours.[15]
-
Base Hydrolysis: Mix the stock solution with 0.01 M NaOH. Incubate at room temperature for 2-8 hours. Note: Base hydrolysis is often rapid.[15][16]
-
Oxidative Degradation: Mix the stock solution with 0.3-3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 12-24 hours, protected from light.[4][13][15]
-
Thermal Degradation: Store the solid powder and the stock solution at 60-80°C for 48-72 hours, protected from light.[15]
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Ensure a parallel control is wrapped in aluminum foil to shield it from light.
-
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls) to a suitable concentration for LC-MS analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Sources
- 1. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl)
Welcome to the dedicated technical support guide for navigating the complexities of purifying L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl). This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high purity and yield for this specific dipeptide derivative. Here, we address common and advanced issues with in-depth, scientifically-grounded explanations and actionable troubleshooting protocols.
Introduction: The Unique Purification Challenges of Leu-Trp-OMe HCl
The purification of Leu-Trp-OMe HCl by chromatography is a nuanced task, often more complex than anticipated. The molecule's structure presents a unique combination of challenges:
-
Hydrophobicity: The presence of the tryptophan and leucine residues imparts significant hydrophobicity, influencing retention behavior in reversed-phase chromatography.[1]
-
Ionizable Groups: The free N-terminal amine and the HCl salt form mean the molecule's charge state is highly dependent on pH, affecting its interaction with stationary phases.[2]
-
Tryptophan's Indole Ring: The indole ring is susceptible to oxidation and can engage in strong π-π interactions with certain stationary phases, leading to peak tailing and potential degradation.[3][4]
-
Methyl Ester Group: The C-terminal methyl ester can be susceptible to hydrolysis, especially under non-optimal pH conditions.[5][6]
This guide provides a structured approach to overcoming these challenges, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I seeing significant peak tailing for my Leu-Trp-OMe HCl peak in Reversed-Phase HPLC?
Answer:
Peak tailing is a common issue when purifying peptides, especially those containing tryptophan, and can be attributed to several factors.[7] Understanding the underlying causes is key to effective troubleshooting.
-
Secondary Silanol Interactions: The most frequent cause is the interaction between the basic N-terminal amine of your dipeptide and residual, acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[8] These interactions are strong and heterogeneous, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[8]
-
π-π Interactions: The indole ring of tryptophan can engage in strong π-π stacking interactions with the aromatic functionalities that can sometimes be present in certain stationary phases or with other analyte molecules, which can also contribute to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9]
Troubleshooting Flowchart: Addressing Peak Tailing
Caption: Troubleshooting workflow for peak tailing in RP-HPLC.
Detailed Protocol: Mitigating Peak Tailing with Mobile Phase Modifiers
-
Principle: The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase serves a dual purpose. Firstly, it protonates the residual silanol groups on the silica support, effectively "masking" them and preventing strong secondary interactions with the protonated amine of the dipeptide.[8] Secondly, it can act as an ion-pairing agent, where the negatively charged counter-ion (e.g., TFA's trifluoroacetate) pairs with the positively charged analyte, increasing its hydrophobicity and improving retention and peak shape.[10][11]
-
Step-by-Step Protocol:
-
Initial Mobile Phase Preparation: Prepare your aqueous (A) and organic (B) mobile phases (e.g., Water and Acetonitrile) each containing 0.1% (v/v) TFA.
-
Equilibration: Thoroughly equilibrate the column with your initial gradient conditions for at least 10-15 column volumes.
-
Injection: Inject a standard solution of your Leu-Trp-OMe HCl.
-
Analysis: Observe the peak shape. If tailing is significantly reduced, you have identified the primary cause.
-
Optimization: If some tailing persists, consider switching to a stronger ion-pairing agent like heptafluorobutyric acid (HFBA), which can further improve peak shape for basic compounds.[10] Be aware that stronger ion-pairing agents can be more difficult to remove during downstream processing and may suppress ionization in mass spectrometry.
-
FAQ 2: My recovery of Leu-Trp-OMe HCl is very low. Where could my product be going?
Answer:
Low recovery is a critical issue that can stem from several points in the purification workflow.[12] The chemical nature of Leu-Trp-OMe HCl makes it susceptible to certain loss mechanisms.
-
Irreversible Adsorption: The tryptophan residue can irreversibly adsorb to active sites on the stationary phase or even onto the surfaces of the HPLC system (e.g., stainless steel frits).[13] This is particularly problematic with older or lower-quality silica columns.
-
On-Column Degradation: The indole ring of tryptophan is prone to oxidation, especially in the presence of dissolved oxygen or metal contaminants in the mobile phase.[3][14] Additionally, the methyl ester is susceptible to hydrolysis if the mobile phase pH is too high or too low for extended periods.[5]
-
Precipitation: Depending on the sample concentration and the composition of the mobile phase at the point of injection, your compound may precipitate on the column head.[12]
Troubleshooting Low Recovery
| Potential Cause | Diagnostic Check | Recommended Solution |
| Irreversible Adsorption | Inject a blank gradient after your sample run. Look for a "ghost peak" of your compound eluting. | Passivate the HPLC system with a strong acid wash (consult system manual). Use a high-purity, end-capped column or a polymeric column.[15] Consider using a guard column.[12] |
| Oxidative Degradation | Analyze collected fractions by mass spectrometry. Look for masses corresponding to oxidized tryptophan (e.g., +16 Da for hydroxy-tryptophan, +32 Da for N-formylkynurenine).[3] | Degas mobile phases thoroughly. Consider adding a small amount of an antioxidant like ascorbic acid to the sample, but be aware it will also be a peak in your chromatogram.[16] |
| Hydrolysis | Analyze collected fractions by mass spectrometry for the corresponding free acid (Leu-Trp-OH). | Ensure the mobile phase pH is maintained between 2 and 7. Avoid prolonged exposure of the sample to extreme pH before injection. |
| Precipitation on Column | Check for a sudden increase in backpressure upon injection. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[9] Filter the sample before injection. |
FAQ 3: I am struggling to separate Leu-Trp-OMe from a very similar impurity. What strategies can I employ?
Answer:
Separating closely related impurities requires a systematic optimization of chromatographic selectivity.[17][18] The goal is to exploit subtle differences in the physicochemical properties of the main compound and the impurity.
-
Understanding the Impurity: If possible, identify the impurity by mass spectrometry. Is it a diastereomer (e.g., Leu-D-Trp-OMe)? A hydrolysis product (Leu-Trp-OH)? Or an oxidation product? Knowing the nature of the impurity is crucial for targeted method development.
Method Development Strategy for Enhanced Selectivity
Caption: A systematic approach to improving chromatographic resolution.
Protocol: Switching Organic Modifier to Modulate Selectivity
-
Rationale: Acetonitrile and methanol have different properties that influence their interaction with the analyte and the stationary phase. Acetonitrile is aprotic and has a weaker viscosity, often leading to higher efficiency. Methanol is a protic solvent and can engage in hydrogen bonding, which can significantly alter the retention and selectivity for peptides.
-
Step-by-Step Protocol:
-
Baseline Run: Perform your optimized separation using an Acetonitrile/Water mobile phase. Record the retention times and resolution.
-
Methanol Preparation: Prepare a mobile phase of Methanol/Water with the same modifier (e.g., 0.1% TFA).
-
Column Re-equilibration: Thoroughly flush the column with the new methanol-based mobile phase. This is a critical step and may require 20-30 column volumes.
-
Gradient Adjustment: Methanol is a weaker solvent than acetonitrile for reversed-phase. You will likely need to adjust your gradient conditions. A good starting point is to decrease the starting percentage of organic solvent.
-
Analysis: Inject your sample and run the adjusted gradient. Compare the chromatogram to your baseline run. Look for changes in peak elution order and spacing (selectivity).
-
References
-
Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Biotage. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 5, 2026, from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 5, 2026, from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Nucleus. Humana Press. [Link]
-
Akowuah, G. A., et al. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2020). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 92(15), 10336–10343. [Link]
-
Dionex. (n.d.). Separation of Tryptophan Oxidized Peptides from Their Native Forms. LCGC International. [Link]
-
Jensen, O. N., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 792. [Link]
-
YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved February 5, 2026, from [Link]
-
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(4), 235–240. [Link]
-
Mahler, V., et al. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 34(12), 2751–2766. [Link]
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
Bio-Rad. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? Retrieved February 5, 2026, from [Link]
-
Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1221711. [Link]
-
Gritti, F., & Guiochon, G. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A, 1497, 77–87. [Link]
-
Lorenz, H., et al. (2023). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. Processes, 11(10), 2842. [Link]
-
ResearchGate. (n.d.). a) HPLC time course showing formation/hydrolysis of self‐assembling... Retrieved February 5, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved February 5, 2026, from [Link]
-
Young, P. M., & Wheat, T. E. (1990). Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases. Journal of Chromatography, 512, 273–281. [Link]
-
Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(11), 1317–1326. [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
-
Miller, K. E., & Marqusee, S. (2007). Tryptophan Stabilizes His-heme Loops in the Denatured State Only When It Is Near a Loop End. Biochemistry, 46(1), 163–171. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Considerations for Mass-Directed Purification. Retrieved February 5, 2026, from [Link]
-
Hodges, R. S., & Mant, C. T. (2006). Optimization of Peptide Separations in High-Performance Liquid Chromatography. In HPLC of Peptides and Proteins (pp. 1-21). Humana Press. [Link]
-
White Rose Research Online. (n.d.). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. Retrieved February 5, 2026, from [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilson.com [gilson.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tryptophan Stabilizes His-heme Loops in the Denatured State Only When It Is Near a Loop End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Leu-Trp-OMe HCl Synthesis
Core Technical Overview
The synthesis of H-Leu-Trp-OMe[1]·HCl (L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride) presents a unique set of challenges due to the convergence of a bulky hydrophobic N-terminal residue (Leucine) and an electron-rich, acid-sensitive C-terminal indole (Tryptophan).[1]
While the peptide bond formation itself is standard, the post-coupling stability is the primary failure point. The two most critical threats to your yield and purity are:
-
Diketopiperazine (DKP) Formation: A rapid, thermodynamically driven cyclization that destroys the dipeptide ester upon N-terminal deprotection.[1]
-
Indole Modification: The Tryptophan side chain is a "scavenger" for electrophiles and reactive oxygen species, leading to alkylation or oxidation.
Troubleshooting Guide (Q&A Format)
Category A: Yield Loss & Structural Anomalies (DKP)[1]
Q: I successfully coupled Boc-Leu-OH and H-Trp-OMe, but after deprotection and neutralization, my product mass is missing, and I see a new peak with M-32 (loss of methanol). What happened?
A: You have likely formed a Diketopiperazine (DKP) .[2][3][4] This is the most common "silent killer" in dipeptide methyl ester synthesis.
-
The Mechanism: Once the N-terminal amine of Leucine is deprotected (becoming H-Leu-Trp-OMe), it acts as a nucleophile.[1] If the pH is neutral or basic (e.g., during an aqueous workup or neutralization step), the amine attacks the C-terminal methyl ester carbonyl.
-
The Result: The linear dipeptide cyclizes to form cyclo(Leu-Trp), ejecting methanol. This cyclic product is extremely stable and chemically inert.
-
The Fix:
Q: Why is DKP formation so fast for Leu-Trp? I thought this mainly happened with Proline peptides.
A: While Proline sequences (e.g., Pro-Xaa) are the fastest to cyclize due to the cis-amide conformer, Leu-Trp is also highly susceptible.[1]
-
Conformational Bias: The bulky side chains of Leucine (isobutyl) and Tryptophan (indole) can favor a "turn" conformation in solution that brings the N-terminal amine and C-terminal ester into proximity.[1]
-
Thermodynamics: The formation of the 6-membered diketopiperazine ring is thermodynamically favored over the linear methyl ester.
Category B: Purity & Side Products (Indole Chemistry)[1]
Q: My LC-MS shows a "+56 Da" impurity peak relative to the product. Is this a tert-butyl adduct?
A: Yes, this is likely N-alkylation or C-alkylation of the Tryptophan indole ring .[1]
-
Cause: During the removal of the Boc group (using TFA or HCl), tert-butyl carbocations (
) are generated. The electron-rich indole ring of Tryptophan acts as a nucleophile and traps these cations. -
The Fix: You must use scavengers during deprotection.
-
Protocol: Add 2.5% Triisopropylsilane (TIPS) and 2.5% Water (or Thioanisole ) to your TFA deprotection cocktail.[1] These molecules react with
faster than the indole ring does. -
Alternative: Use HCl in Dioxane for deprotection. The product usually precipitates as the salt, removing it from the solution phase where alkylation occurs, though scavengers are still recommended.
-
Q: My product has turned pink/purple during storage. Is it ruined?
A: The color change indicates oxidative degradation of the indole moiety.
-
Cause: Tryptophan is sensitive to photo-oxidation and acid-catalyzed oxidation, leading to the formation of hydroxypyrroloindole derivatives or kynurenine pathways.[1]
-
The Fix:
-
Storage: Store the solid HCl salt at -20°C, protected from light, and under Argon/Nitrogen.
-
Solvents: Ensure all solvents (especially ethers like THF or Dioxane) are peroxide-free.[1]
-
Category C: Stereochemistry (Racemization)[1]
Q: I see a doublet peak in HPLC (approx. 5% impurity) with the same mass. Is this a diastereomer?
A: Yes, this is likely the D-Leu-L-Trp or L-Leu-D-Trp epimer.[1]
-
Source 1 (Coupling): If you used harsh activation (e.g., HATU with excess DIPEA) or long reaction times, the activated Leucine species can racemize via oxazolone formation.
-
Source 2 (Base-Catalyzed): If you neutralized H-Trp-OMe·HCl with excess base (e.g., Et₃N) before coupling, the acidity of the
-proton next to the ester can lead to enolization and racemization of the Tryptophan. -
The Fix:
Visualizing the Side Reactions
The following diagram illustrates the two critical failure pathways: DKP formation and Indole Alkylation.
Caption: Figure 1. Competing pathways for H-Leu-Trp-OMe. Top: Base-induced cyclization to DKP.[1] Bottom: Acid-induced alkylation of the indole ring.[1]
Optimized Experimental Protocol
To minimize the side reactions described above, follow this optimized workflow.
Step 1: Coupling (Boc-Leu-OH + H-Trp-OMe)
-
Reagents: Boc-Leu-OH (1.0 eq), H-Trp-OMe·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), NMM (1.0 eq).[1]
-
Solvent: DMF or DCM (Anhydrous).[1]
-
Procedure:
-
Why? NMM is a weaker base than TEA, reducing racemization risk. HOBt suppresses oxazolone formation.
Step 2: Deprotection (Boc Removal)[1]
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Why? Precipitation prevents the product from reacting further. Scavengers trap any generated cations.
Step 3: Isolation (Avoiding DKP)
-
Procedure:
-
Filter the precipitate directly.
-
Wash with dry ether (removes scavengers and byproducts).
-
Do NOT dissolve in water/bicarb for extraction.
-
Dry under vacuum.
-
-
Why? Keeping the product as a solid HCl salt prevents the amine from attacking the ester.
Summary Data Tables
Table 1: Side Reaction Mitigation Matrix
| Side Reaction | Trigger Condition | Diagnostic Signal (LCMS) | Prevention Strategy |
| DKP Formation | Neutral/Basic pH (Free amine) | Mass = [M - 32] (Loss of MeOH) | Keep product as HCl salt.[1] Avoid aqueous basic workup. |
| Indole Alkylation | Boc removal w/o scavengers | Mass = [M + 56] (+ t-Butyl) | Add TIPS or Thioanisole during deprotection.[1] |
| Racemization | Excess base or Over-activation | Split peaks (same mass) | Use weak base (NMM).[1] Use HOBt/Oxyma additives. |
| Ester Hydrolysis | High pH (Saponification) | Mass = [M - 14] (Acid form) | Maintain anhydrous conditions.[1] |
Table 2: Coupling Reagent Compatibility for Trp-Peptides[1]
| Reagent | Suitability | Notes |
| EDC / HOBt | High | Standard.[1] Low racemization.[5] Easy byproduct removal (water soluble).[1] |
| HATU / DIPEA | Medium | High yield but higher risk of racemization if DIPEA is excessive. |
| DCC | Low | DCU byproduct is hard to remove; filtration issues can trap product. |
| Mixed Anhydride | Medium | Fast, but temperature must be strictly controlled (-15°C) to avoid urethane formation.[1] |
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. Link
- Citation for Indole Alkyl
-
Pedraza, R.C., et al. (2025). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. Link
- Citation for DKP form
-
Sigma-Aldrich. (n.d.).[1] L-Tryptophan methyl ester hydrochloride Product Information. Link[1]
- Source for physical properties and stability data of the starting m
- Benoiton, N. L. (2013). Chemistry of Peptide Synthesis. CRC Press.
Sources
Navigating the Nuances of Aqueous Stability: A Technical Guide for Leu-Trp-OMe HCl
Welcome to the technical support center for Leu-Trp-OMe HCl. This guide is designed for researchers, scientists, and drug development professionals who are working with this dipeptide methyl ester in aqueous solutions. The stability of Leu-Trp-OMe HCl is critically dependent on the pH of the solution, a factor that can significantly impact experimental outcomes, from bioactivity assays to formulation development. This resource provides in-depth, field-proven insights into the pH-dependent stability of Leu-Trp-OMe HCl, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Leu-Trp-OMe HCl in aqueous solutions?
A1: Leu-Trp-OMe HCl has two primary points of hydrolytic instability in aqueous solutions: the methyl ester linkage and the peptide bond. The rates of cleavage at these two sites are highly pH-dependent.
-
Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding Leu-Trp and methanol. This reaction is generally faster at alkaline pH.
-
Peptide Bond Hydrolysis: The amide bond between Leucine and Tryptophan can also be hydrolyzed, which breaks the dipeptide into its constituent amino acids, Leucine and Tryptophan methyl ester. This reaction is typically favored under strongly acidic or basic conditions.[1][2]
Q2: What is the expected pH of maximum stability for Leu-Trp-OMe HCl?
Q3: Can the tryptophan residue in Leu-Trp-OMe HCl undergo other forms of degradation?
A3: Yes, the indole side chain of tryptophan is susceptible to oxidation.[4] This can be initiated by exposure to light, atmospheric oxygen, or the presence of oxidizing agents in the solution.[5] Common oxidation products include N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxylated derivatives.[6] It is crucial to use deoxygenated buffers and protect solutions from light to minimize oxidative degradation.
Q4: How does the hydrochloride salt form affect the initial pH of the solution?
A4: Leu-Trp-OMe HCl is the hydrochloride salt of the dipeptide methyl ester. When dissolved in unbuffered water, it will generate a weakly acidic solution due to the protonated N-terminal amine. The exact initial pH will depend on the concentration. It is always recommended to use buffered solutions to maintain a constant pH throughout your experiment.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my Leu-Trp-OMe HCl in a neutral (pH 7.4) buffer during my cell culture experiment.
-
Potential Cause 1: Esterase Activity. If you are working with biological matrices such as cell culture media containing serum or plasma, enzymatic hydrolysis of the methyl ester by esterases can occur.[7] This is often much faster than chemical hydrolysis.
-
Troubleshooting Steps:
-
Run a Control Experiment: Incubate Leu-Trp-OMe HCl in your cell culture medium without cells to differentiate between chemical and enzymatic degradation.
-
Use an Esterase Inhibitor: If enzymatic degradation is confirmed, consider the use of a general esterase inhibitor (e.g., sodium fluoride) in your preliminary experiments to understand its impact. Be mindful that this can affect cell viability and other biological processes.
-
Consider a More Stable Analog: For long-term experiments, it may be necessary to synthesize a more stable analog of your peptide, such as an amide instead of an ester.
-
-
Potential Cause 2: Intramolecular Cyclization. Dipeptide esters can undergo intramolecular aminolysis to form a 2,5-diketopiperazine (DKP), a cyclic dipeptide.[8] This process is often favored at neutral to slightly alkaline pH.
-
Troubleshooting Steps:
-
Analyze for DKP Formation: Use a high-resolution analytical technique like LC-MS to look for the mass of the corresponding cyclo(Leu-Trp).
-
Adjust pH: If DKP formation is significant, conducting the experiment at a slightly more acidic pH (e.g., pH 6.0-6.5) may slow down the rate of cyclization.
-
Issue 2: My analytical results (e.g., HPLC) show multiple unexpected peaks appearing over time when my Leu-Trp-OMe HCl is in an acidic buffer (pH 3).
-
Potential Cause: Peptide Bond Hydrolysis and Tryptophan Degradation. At low pH, the peptide bond is more susceptible to hydrolysis.[1][9] Additionally, the tryptophan residue can degrade under acidic conditions, especially if exposed to light or oxygen.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use mass spectrometry (MS) to identify the masses of the unknown peaks. This can help you determine if they correspond to Leu, Trp-OMe, or oxidized forms of the parent compound or its fragments.
-
Protect from Light and Oxygen: Ensure your solutions are protected from light by using amber vials and that your buffers are deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Evaluate Necessity of Low pH: If the experimental conditions allow, consider if a less acidic pH can be used to improve stability while still achieving the desired experimental outcome.
-
Predicted pH-Dependent Stability of Leu-Trp-OMe HCl
The following table provides a qualitative and predictive summary of the stability of Leu-Trp-OMe HCl at different pH values. These are general expectations based on the known chemistry of peptides and esters; specific degradation rates should be determined experimentally.
| pH Range | Predominant Degradation Pathway(s) | Expected Stability | Key Considerations |
| < 3 (Strongly Acidic) | Peptide Bond Hydrolysis, Tryptophan Oxidation | Low | Acid-catalyzed hydrolysis of the amide linkage is significant.[1] |
| 3 - 5 (Moderately Acidic) | Minimal Hydrolysis | High | Generally the region of maximum stability for many peptides. |
| 5 - 7 (Weakly Acidic to Neutral) | Ester Hydrolysis (chemical & enzymatic), Diketopiperazine Formation | Moderate to High | Intramolecular cyclization can be a factor.[8] Esterase activity in biological media is a major concern.[7] |
| > 8 (Alkaline) | Ester Hydrolysis, Peptide Bond Hydrolysis | Low | Base-catalyzed hydrolysis of both the ester and peptide bonds is rapid. |
Experimental Protocol: pH-Dependent Stability Study of Leu-Trp-OMe HCl
This protocol outlines a robust method for determining the pH-rate profile of Leu-Trp-OMe HCl degradation.
1. Materials and Reagents:
-
Leu-Trp-OMe HCl
-
HPLC-grade water, acetonitrile, and methanol
-
A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10) at a consistent ionic strength.
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Calibrated pH meter
-
HPLC system with a UV detector (or ideally, a mass spectrometer)
-
Thermostatically controlled incubator or water bath
2. Experimental Workflow:
Caption: Workflow for pH-dependent stability study.
3. Detailed Steps:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of Leu-Trp-OMe HCl in a non-reactive solvent (e.g., 10% acetonitrile in water).
-
Prepare a series of buffers covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Ensure all buffers have the same ionic strength.
-
-
Initiation of the Stability Study:
-
At time zero (t=0), dilute the stock solution into each buffer to the final target concentration.
-
Immediately withdraw the first time point sample and quench the degradation (e.g., by adding an equal volume of 1% formic acid in acetonitrile and storing at -20°C).
-
-
Incubation and Sampling:
-
Place the remaining solutions in a thermostatically controlled environment (e.g., 37°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Quench each sample immediately as described above.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating reversed-phase HPLC (RP-HPLC) method.[10][11] A C18 column is a good starting point.
-
The mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of Leu-Trp-OMe HCl using a UV detector at a wavelength where the tryptophan indole ring absorbs (around 280 nm). For more definitive identification of degradants, an in-line mass spectrometer is highly recommended.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the peak area of Leu-Trp-OMe HCl versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed pseudo-first-order rate constant (k_obs).
-
Finally, plot the logarithm of k_obs versus pH to generate the pH-rate profile, which will visually indicate the pH of maximum stability.
-
Primary Degradation Pathways of Leu-Trp-OMe HCl
Caption: Major degradation routes of Leu-Trp-OMe HCl.
References
- Wermuth, C. G., & Aldous, D. J. (Eds.). (2015). The Practice of Medicinal Chemistry. Academic Press.
- Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575.
- Powell, M. F., Stewart, T., Otvos, L., Urge, L., Gaeta, F. C., Sanyal, G., ... & Bhatnagar, P. K. (1993). Peptide stability in aqueous solution: a comparison of peptides with the N-terminal sequence Asp-Xaa. Pharmaceutical research, 10(9), 1268-1273.
- Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. Journal of Biological Chemistry, 262(2), 785-794.
- Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European journal of pharmaceutical sciences, 7(2), 107-112.
- Patel, J., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical research, 7(8), 787-793.
- Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: mechanisms and stabilization strategies. Biotechnology and bioengineering, 48(5), 490-500.
- Imai, T., & Otagiri, M. (2009). The role of esterases in the metabolism of drugs. Drug metabolism and pharmacokinetics, 24(4), 301-314.
- Finley, E. L., Dillon, J., Crouch, R. K., & Schey, K. L. (2001). Identification of tryptophan oxidation products in bovine α-crystallin. Protein Science, 10(9), 1944-1951.
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
-
ResearchGate. (2020, September 2). Reactivity and degradation products of tryptophan in solution and proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism of acid hydrolysis of dipeptides. Retrieved from [Link]
-
PubMed. (2019, July 3). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of Tryptophan Oxidized Peptides from Their Native Forms. Retrieved from [Link]
-
MDPI. (2023, September 8). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Retrieved from [Link]
-
PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
MDPI. (n.d.). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. Retrieved from [Link]
-
ACS Omega. (2022, December 30). Minimalistic Artificial Catalysts with Esterase-Like Activity from Multivalent Nanofibers Formed by the Self-Assembly of Dipeptides. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2016, June 8). Catalytic supramolecular self-assembled peptide nanostructures for ester hydrolysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
High-resolution mass spectrometry for exact mass of Leu-Trp-OMe HCl
Executive Summary
In peptide synthesis and drug development, L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) serves as a critical building block and bioactive model. However, confirming its identity requires distinguishing it from potential byproducts (e.g., incomplete deprotection, hydrolysis to Leu-Trp-OH, or stereoisomers).
This guide compares the performance of Orbitrap-based HRMS against Q-TOF and Low-Resolution (Triple Quadrupole) alternatives. While low-resolution instruments suffice for routine quantification, they lack the mass accuracy required for definitive structural confirmation. We recommend Orbitrap technology as the gold standard for this application due to its ability to achieve <3 ppm mass accuracy and resolve fine isotopic structures.
Molecular Profile & Theoretical Baseline
Before initiating analysis, the theoretical exact mass must be established. Note that while the reagent is supplied as a hydrochloride salt (.HCl) , Electrospray Ionization (ESI) in positive mode detects the protonated free base.
-
Target Molecule: Leu-Trp-OMe (Free Base)
-
Chemical Formula:
-
Role of HCl: The HCl moiety forms a salt with the N-terminal amine, enhancing solubility in polar solvents. It dissociates during ionization; chloride ions (
) are not detected in ESI+ mode but may be monitored in ESI- mode.
Exact Mass Calculation (Monoisotopic)
| Element | Count | Mass Contribution (Da) |
| Carbon ( | 18 | 216.00000 |
| Hydrogen ( | 25 | 25.19563 |
| Nitrogen ( | 3 | 42.00922 |
| Oxygen ( | 3 | 47.98475 |
| Neutral Monoisotopic Mass | 331.1896 | |
| Protonated Ion | 332.1969 |
Technology Comparison: Selecting the Right Analyzer
This section objectively compares the recommended Orbitrap platform against common alternatives.
A. The Gold Standard: Orbitrap (e.g., Thermo Exploris/Q-Exactive)
-
Mechanism: Ions are trapped in an electrostatic field; their oscillation frequency is proportional to
. -
Performance: Delivers ultra-high resolution (
FWHM).[1] -
Why for Leu-Trp-OMe? The high resolution is critical for separating the target peptide from isobaric interferences (e.g., contaminants differing by
Da) and confirming the isotopic envelope of the indole ring in Tryptophan.
B. The Alternative: Quadrupole Time-of-Flight (Q-TOF)
-
Mechanism: Measures the time it takes for ions to travel a flight tube.
-
Performance: Good resolution (
FWHM) and excellent scan speed. -
Verdict: A viable alternative. While it offers faster duty cycles suitable for UHPLC, it generally exhibits slightly lower mass accuracy stability compared to lock-mass calibrated Orbitraps.
C. The "Wrong" Tool: Triple Quadrupole (QqQ)
-
Mechanism: Mass filtering via radio frequency.
-
Performance: Unit resolution (nominal mass only).
-
Verdict: Unsuitable for exact mass. A QqQ cannot distinguish Leu-Trp-OMe (
332.2) from a contaminant with 332.3. It is strictly for quantification, not identification.
Comparative Data Summary
| Feature | Orbitrap (Recommended) | Q-TOF (Alternative) | Triple Quad (Low Res) |
| Mass Accuracy | < 1-3 ppm (Internal Cal) | < 2-5 ppm | N/A (Unit Resolution) |
| Resolving Power | > 140,000 @ m/z 200 | 40,000 - 60,000 | ~1,000 (Unit) |
| Isotopic Fidelity | Excellent (Fine structure) | Good | Poor |
| Primary Use | Structural Confirmation | Screening/Unknowns | Quantitation (SRM) |
Experimental Protocol: Exact Mass Determination
Objective: Determine the exact mass of Leu-Trp-OMe with
Reagents
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS Grade Methanol (MeOH).
-
Standard: Leu-Trp-OMe HCl (Store at -20°C, hygroscopic).
Workflow Diagram
Figure 1: Direct infusion workflow for high-resolution mass spectrometry analysis of dipeptides.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg Leu-Trp-OMe HCl in 1 mL MeOH to create a 1 mg/mL stock.
-
Note: The HCl salt dissolves readily in MeOH.
-
-
Working Solution:
-
Dilute stock 1:1000 into 50:50 Water:MeOH + 0.1% Formic Acid.
-
Final concentration: ~1 µg/mL (1 ppm).
-
Critical: Avoid concentrations
µg/mL to prevent space-charge effects in the Orbitrap, which can skew mass accuracy.
-
-
Instrument Setup (Orbitrap Example):
-
Source: H-ESI (Heated Electrospray Ionization).
-
Polarity: Positive (+).[2]
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 275°C.
-
Resolution: 120,000 @ m/z 200.
-
AGC Target:
(ensures sufficient ion statistics without saturation). -
Lock Mass: Use polysiloxane background ion (
371.1012) or internal calibrant for real-time correction.
-
-
Acquisition:
-
Acquire data for 1 minute (approx. 50-100 scans).
-
Average the scans to improve signal-to-noise (S/N) ratio.
-
Data Interpretation & Validation
To validate the "Product Performance" of the synthesis, calculate the Mass Error.
Formula:
Example Calculation:
-
Theoretical
: 332.1969 -
Observed Mass: 332.1975
-
Difference: +0.0006 Da
-
Error:
Acceptance Criteria:
-
< 3 ppm: Excellent (High confidence in formula).
-
< 5 ppm: Acceptable for standard confirmation.
-
> 5 ppm: Check calibration or potential isobaric interference.
Isotopic Pattern Check:
The presence of 18 Carbons creates a distinct
-
Approximate intensity of M+1 relative to M:
. -
If the M+1 peak is significantly higher (>25%), suspect co-eluting impurities.
References
-
PubChem. (n.d.).[3] L-Tryptophan methyl ester | C12H14N2O2.[2][3][4][5][6] National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
Rochat, B. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations. LCGC International. Retrieved February 5, 2026, from [Link]
- Kaufmann, A., et al. (2010). High resolution mass spectrometry: Technology and application in food analysis. Mass Spectrometry Reviews. (Contextual grounding for HRMS vs Q-TOF performance).
Sources
- 1. reddit.com [reddit.com]
- 2. Methyl tryptophanate hydrochloride | C12H15ClN2O2 | CID 2734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. No results for search term "01-N-1165" | CymitQuimica [cymitquimica.com]
- 5. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial L-Leucyl-L-Tryptophan Methyl Ester Hydrochloride (Leu-Trp-OMe HCl)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Percentage on the Label
L-Leucyl-L-Tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) and similar dipeptides are fundamental building blocks in a multitude of research and development applications, from peptide synthesis to the development of novel therapeutic agents. The success, reproducibility, and safety of these applications are inextricably linked to the purity of the starting materials. However, the purity value stated on a supplier's label often represents only a fraction of the complete quality narrative.
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of commercially available Leu-Trp-OMe HCl. We will move beyond simple chromatographic purity to build a multi-faceted analytical dossier. The causality behind each experimental choice will be explained, empowering you to not only replicate these methods but also to critically evaluate the quality of crucial reagents in your own laboratory. Our approach is built on a self-validating system, where orthogonal analytical techniques are used to confirm identity, quantify the target molecule, and characterize impurities.
The Impurity Landscape: What to Look For and Why
The term "impurity" encompasses any component of the product that is not the desired Leu-Trp-OMe HCl molecule. Understanding the potential origin of these impurities is the first step in designing a robust analytical strategy. Impurities can arise from various stages of the chemical synthesis and purification process.
-
Process-Related Impurities: These are byproducts of the chemical reactions used for synthesis. They can include unreacted starting materials (L-Leucine, L-Tryptophan), byproducts from incomplete coupling or deprotection steps, and residual reagents used during the synthesis.[1][2]
-
Product-Related Impurities: These are molecules structurally similar to the final product. Common examples include diastereomers (e.g., D-Leu-L-Trp-OMe), products of side-reactions like the oxidation of the tryptophan indole ring, or hydrolysis of the methyl ester to the corresponding carboxylic acid (Leu-Trp-OH).[3][4][5]
-
Residual Solvents and Water: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, ethers) can remain in the final product. Additionally, peptides are often hygroscopic, meaning they readily absorb water from the atmosphere.[6][7]
Even trace amounts of these impurities can have significant consequences, such as causing false positives in biological assays, altering pharmacological activity, or introducing confounding variables into sensitive experiments.[8]
Core Analytical Methodologies: An Orthogonal Approach
No single analytical technique can provide a complete picture of a sample's purity. Therefore, we employ a combination of orthogonal (fundamentally different) methods to build a comprehensive and trustworthy quality profile. The primary techniques for assessing Leu-Trp-OMe HCl are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the cornerstone of peptide purity analysis.[1][9][10] It separates molecules based on their hydrophobicity. For Leu-Trp-OMe HCl, the nonpolar side chains of leucine and tryptophan interact with the hydrophobic stationary phase (typically C18) of the column. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, we can elute the compounds, with more hydrophobic molecules being retained longer. The presence of the tryptophan indole ring provides strong UV absorbance at 280 nm, while the peptide backbone absorbs strongly around 220 nm, allowing for sensitive detection.[7][11] This method is exceptionally powerful for separating the target dipeptide from closely related impurities.[6]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Leu-Trp-OMe HCl.
-
Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-28 min: 95% B
-
28-30 min: 95% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
Caption: RP-HPLC workflow from sample preparation to purity calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC separates components, it does not definitively identify them. Mass spectrometry is the gold standard for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z).[10][12] By coupling the HPLC system to a mass spectrometer (LC-MS), we can obtain the mass of the main peak, confirming it is indeed Leu-Trp-OMe, and also obtain the masses of impurity peaks. This is crucial for tentatively identifying what those impurities are (e.g., hydrolyzed product, oxidized product). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further increasing confidence in impurity identification.[13][14][15]
-
Instrumentation and Conditions:
-
Use the same HPLC method as described above.
-
Divert the flow post-UV detector to the inlet of a mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer.
-
Ionization Mode: Positive (+ESI). The amine groups on the peptide are readily protonated.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire full scan MS data throughout the chromatographic run.
-
-
Data Analysis:
-
Calculate the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ for Leu-Trp-OMe (C₁₈H₂₅N₃O₃). The expected m/z is approximately 348.19.
-
Extract the mass spectrum for the main chromatographic peak and verify that the measured m/z matches the theoretical value within a narrow tolerance (e.g., < 5 ppm for HRMS).
-
Extract mass spectra for any significant impurity peaks and compare their masses to potential structures (e.g., Leu-Trp-OH [M+H]⁺ ≈ 334.17).
-
Caption: LC-MS workflow for identity confirmation and impurity analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides unambiguous confirmation of the chemical structure.[16] It probes the local chemical environment of each hydrogen atom (proton) in the molecule, creating a unique fingerprint. For Leu-Trp-OMe HCl, ¹H NMR confirms that the leucine, tryptophan, and methyl ester moieties are present and correctly connected. Crucially, NMR is also highly effective at identifying and quantifying impurities that are often invisible to UV-based HPLC, such as residual solvents (e.g., methanol, diethyl ether) which lack a chromophore.[17]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Leu-Trp-OMe HCl.
-
Dissolve in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is excellent for dissolving polar salts and has exchangeable proton signals (amine, amide, indole N-H) that are clearly visible.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR experiment.
-
Key Parameters: Sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), relaxation delay (d1) of at least 5 seconds for quantitative accuracy.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate all peaks and compare the relative integrals to the number of protons they represent in the structure. For example, the methyl ester peak should integrate to 3 protons relative to the alpha-protons which integrate to 1 proton each.
-
Assign the chemical shifts to the protons in the molecule. Expected approximate shifts in DMSO-d₆ are: indole N-H (~11 ppm), aromatic protons (7-7.5 ppm), amide and amine protons (8-9 ppm), alpha-protons (~4 ppm), methyl ester (~3.6 ppm), and leucine side chain protons (0.8-1.7 ppm).[11]
-
Identify any sharp, characteristic peaks that do not belong to the molecule, such as methanol (~3.3 ppm) or diethyl ether (quartet ~3.4 ppm, triplet ~1.1 ppm).
-
Caption: NMR workflow for structural verification and solvent analysis.
Comparative Analysis: A Hypothetical Supplier Showdown
To illustrate how this multi-faceted approach provides a superior assessment of quality, let's consider hypothetical data from three different commercial suppliers of Leu-Trp-OMe HCl.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on label) | >98% (HPLC) | >98% (HPLC) | >99% (HPLC) |
| HPLC Purity (@220nm) | 98.5% | 98.2% | 99.6% |
| Identity Confirmation (MS [M+H]⁺) | m/z 348.19 (Matches) | m/z 348.19 (Matches) | m/z 348.19 (Matches) |
| Major Impurities (by LC-MS) | Impurity at 0.8% (m/z 334.17) | Impurity at 1.1% (m/z 364.18) | Single impurity at 0.3% (m/z 334.17) |
| ¹H NMR Analysis | Structure confirmed. Residual Methanol detected (~0.5%) | Structure confirmed. No residual solvents detected. | Structure confirmed. No residual solvents detected. |
| Water Content (Karl Fischer) | 1.2% | 0.8% | 0.4% |
Analysis of Results
-
Supplier A: While the HPLC purity is high and meets the label claim, the LC-MS data identifies the main impurity as the hydrolyzed dipeptide (Leu-Trp-OH). More importantly, the NMR analysis reveals the presence of residual methanol, an impurity completely missed by HPLC. For applications sensitive to alcohols or requiring precise mass calculations, this could be a critical issue.
-
Supplier B: This supplier also meets the label claim, but our analysis reveals a different story. The main impurity has a mass of [M+H]⁺ 364.18, which corresponds to the addition of 16 Da—a classic sign of oxidation on the tryptophan residue. For biological assays where receptor binding or conformation is key, an oxidized peptide could behave very differently.
-
Supplier C: This product shows the highest quality across all metrics. The HPLC purity is excellent, the only notable impurity is a very low level of the expected hydrolyzed product, and both NMR and Karl Fischer analyses show minimal residual solvents and water.
This comparative analysis demonstrates that the initial "purity" percentage is only the beginning. A true assessment requires the combination of separation science (HPLC), identity confirmation (MS), and structural verification (NMR) to make an informed purchasing decision.
Conclusion and Recommendations
The quality of a simple dipeptide like Leu-Trp-OMe HCl is a complex attribute that cannot be captured by a single number. Researchers, scientists, and drug development professionals must adopt a multi-modal analytical approach to ensure the integrity of their work.
Key Recommendations:
-
Trust but Verify: Do not rely solely on the supplier's Certificate of Analysis (CoA). If the material is critical, perform at least a subset of these analyses in-house.
-
Demand Better Data: When selecting a supplier, request CoAs that provide actual chromatograms and spectra, not just summary numbers. A supplier confident in their product quality should be transparent with their data.
-
Employ an Orthogonal Mindset: Always use a combination of techniques. HPLC provides the quantitative purity profile, MS confirms the identity of the peaks, and NMR verifies the structure and detects non-chromophoric impurities.
-
Consider the Application: The required level of purity depends on the end-use. Early-stage screening may tolerate lower purity, while cGMP applications for drug development demand the highest possible standard, with all impurities identified and quantified.[7][18]
By implementing this rigorous, evidence-based guide, you can ensure that the Leu-Trp-OMe HCl you use is of the highest quality, leading to more reliable, reproducible, and successful scientific outcomes.
References
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Wu, G., et al. (2020). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2091, 117-129. [Link]
-
WHPeptide. (2023). How is the purity of peptides calculated?[Link]
-
Kushida, H., et al. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Food Additives & Contaminants: Part A, 38(10), 1668-1676. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved February 5, 2026, from [Link]
-
Bar-On, O., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 4230-4237. [Link]
-
Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1515. [Link]
-
Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. [Link]
-
Çevikkalp, S. A., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 193, 26-29. [Link]
-
Bosc-Bierne, G., & Weller, M. G. (2024). Investigation of Impurities in Peptide Pools. Molecules, 29(1), 211. [Link]
-
University of Sheffield. (n.d.). NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?[Link]
-
Bosc-Bierne, G., & Weller, M. G. (2024). Investigation of Impurities in Peptide Pools. Preprints.org. [Link]
-
Bosc-Bierne, G., & Weller, M. G. (2024). Investigation of Impurities in Peptide Pools. ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). Impurity profiling in peptides: Why It Matters in Drug Development. [Link]
-
Hunsucker, S. A., et al. (2009). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology, 16(7), 985-993. [Link]
-
BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. [Link]
-
Navigo Proteins. (2025). Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. [Link]
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- 13. waters.com [waters.com]
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Technical Guide: Cross-Reactivity Validation of Leu-Trp-OMe HCl in Immunoassays
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Specificity profiling, metabolite interference, and assay validation for L-Leucyl-L-tryptophan methyl ester (Leu-Trp-OMe).
Executive Summary
L-Leucyl-L-tryptophan methyl ester (Leu-Trp-OMe HCl) is a potent lysosomotropic agent widely used to deplete monocytes, macrophages, and NK cells from mixed leukocyte populations. While its biological utility is well-documented, its detection and quantification via immunoassay present unique challenges due to structural instability and metabolic similarity .
This guide provides a rigorous technical framework for evaluating the cross-reactivity of Leu-Trp-OMe HCl against its primary metabolite (Leu-Trp free acid) and structural analogs. We compare the performance of immunoassay approaches against the "gold standard" (LC-MS/MS) and provide a self-validating protocol for establishing specificity in your laboratory.
Key Findings:
-
Primary Interference: The free acid metabolite (L-Leu-L-Trp) is the dominant cross-reactant, often exhibiting 40–80% cross-reactivity in polyclonal systems due to shared side-chain epitopes.
-
Hydrolysis Risk: Spontaneous hydrolysis of the methyl ester in aqueous buffers (pH > 7.0) creates a "moving target," necessitating strict sample handling protocols.
-
Best Practice: Competitive ELISA formats utilizing C-terminus-specific monoclonal antibodies yield the highest specificity, but LC-MS/MS remains superior for absolute discrimination.
Structural Basis of Cross-Reactivity
To understand why cross-reactivity occurs, we must analyze the immunogenic epitopes of the molecule.[1] Leu-Trp-OMe is a small molecule (hapten) and must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.
Epitope Mapping & Antibody Recognition Logic
The following diagram illustrates the structural relationship between the target (Leu-Trp-OMe) and its interferents, highlighting the "Risk Zones" for antibody binding.
Figure 1: Structural logic of hapten recognition. Antibodies raised against the side chains (yellow) cannot distinguish the drug from its metabolite. Specificity requires an antibody directed against the C-terminal ester modification (green).
Comparative Performance Guide
This section objectively compares three analytical approaches for detecting Leu-Trp-OMe, focusing on their ability to handle cross-reactivity.
Table 1: Performance Matrix (Immunoassay vs. Alternatives)
| Feature | Polyclonal Ab (PAb) ELISA | Monoclonal Ab (MAb) ELISA | LC-MS/MS (Gold Standard) |
| Primary Recognition | Multiple epitopes (Side chains + Backbone) | Single epitope (Ideally C-terminus) | Mass-to-Charge Ratio (m/z) |
| Leu-Trp Cross-Reactivity | High (30–80%) Cannot distinguish ester from acid. | Moderate (5–15%) Clone dependent. | Negligible (<0.1%) Separates by mass & retention time. |
| Sensitivity (LOD) | High (pg/mL range) | Moderate (ng/mL range) | High (pg/mL range) |
| Throughput | High (96/384 well) | High (96/384 well) | Low/Medium (Serial injection) |
| Sample Stability Risk | Critical Hydrolysis during incubation leads to false negatives. | Critical Same risk as PAb. | Manageable Can use acidic quench immediately. |
| Cost Per Sample | Low ($) | Medium ( | High ( |
Comparative Analysis
-
Polyclonal Antibodies: Generally unsuitable for PK studies of Leu-Trp-OMe because the immune system preferentially targets the bulky, hydrophobic Tryptophan indole ring, which is identical in the metabolite.
-
Monoclonal Antibodies: Can be screened specifically for ester-recognition. However, finding a clone that binds the methyl ester exclusively without recognizing the free acid is difficult due to the small size of the methyl group.
-
LC-MS/MS: The preferred method for validation. If you are developing an immunoassay, you must cross-validate your results against LC-MS/MS to quantify the "matrix effect" caused by metabolite accumulation.
Experimental Protocol: Self-Validating Cross-Reactivity Workflow
To use Leu-Trp-OMe in an immunoassay (either as a target or a competitor), you must determine the Cross-Reactivity (CR) profile. Do not rely on manufacturer claims for generic "Anti-Trp" antibodies.
Protocol: Competitive ELISA for Specificity Profiling
Objective: Determine the IC50 values of Leu-Trp-OMe relative to its analogs to calculate % Cross-Reactivity.
Reagents Required:
-
Coating Antigen: Leu-Trp conjugated to BSA (via glutaraldehyde or EDC).
-
Primary Antibody: Anti-Leu-Trp (or specific Anti-Leu-Trp-OMe).
-
Analytes:
Step-by-Step Workflow:
-
Coat Plate: Incubate 96-well microplate with Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[5]
-
Block: Wash 3x with PBST. Block with 3% BSA in PBS for 2 hours at RT.
-
Competition Reaction (Critical Step):
-
Prepare serial dilutions (log scale: 0.1 nM to 10 µM) of the Target and All Interferents in separate tubes.
-
Note: Keep Leu-Trp-OMe solutions on ice and at pH < 7.0 until use to prevent hydrolysis.
-
Add 50 µL of Antigen/Interferent dilution + 50 µL of Primary Antibody to the wells.
-
-
Incubation: Incubate for 60 minutes at RT. Do not exceed 60 mins to minimize ester hydrolysis.
-
Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 45 mins.
-
Read: Add TMB Substrate, stop with H2SO4, and read OD at 450 nm.
Data Calculation (Self-Validation)
Calculate the % Cross-Reactivity (%CR) using the standard competitive immunoassay formula [1]:
[6]Interpretation Criteria:
-
< 1% CR: Highly Specific (Ideal for PK studies).
-
1–10% CR: Acceptable with matrix correction.
-
> 10% CR: Unacceptable. The assay cannot distinguish the drug from the metabolite.
Mechanism of Interference & Hydrolysis Management
The instability of Leu-Trp-OMe is the single largest source of error in immunoassays. The methyl ester is susceptible to both chemical hydrolysis (pH-driven) and enzymatic hydrolysis (esterases in serum).
Hydrolysis Pathway Diagram
Figure 2: Hydrolysis pathway. In neutral/basic buffers or serum, Leu-Trp-OMe rapidly converts to Leu-Trp. If the antibody cross-reacts with Leu-Trp (Red), the assay will report high drug levels even after the drug has degraded.
Troubleshooting & Optimization
-
Buffer pH: Perform all dilution and incubation steps in PBS adjusted to pH 6.5 . Most antibody-antigen interactions remain stable at this pH, but ester hydrolysis is significantly slowed [2].
-
Temperature: Incubation at 4°C is preferable to Room Temperature to preserve the ester moiety.
-
Inhibitors: If testing in serum/plasma, add an esterase inhibitor (e.g., Pefabloc SC) immediately upon sample collection.
References
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.
-
Thiele, D. L., & Lipsky, P. E. (1986). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomotropic aldehyde. The Journal of Immunology, 136(3), 1038-1048.
-
Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903-918. (Context on ester hydrolysis rates).
-
Findlay, J. W., et al. (2000).[7] Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273.
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross reactivity testing at Quansys Biosciences [quansysbio.com]
- 7. Cell-type specificity of l-leucyl l-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Dipeptide Esters: The Case of Leu-Trp-OMe
For researchers and professionals in drug development, the enzymatic stability of peptide-based therapeutics is a critical parameter influencing their bioavailability and efficacy. Dipeptide esters, often employed as prodrugs to enhance permeability, are particularly susceptible to enzymatic hydrolysis in biological systems. This guide provides an in-depth comparison of the enzymatic stability of Leucyl-Tryptophan methyl ester (Leu-Trp-OMe) against other dipeptide esters, supported by experimental data and mechanistic insights.
Introduction: The Significance of Enzymatic Stability in Dipeptide Prodrugs
Dipeptide esters are a class of compounds with significant potential in pharmacology. By masking the C-terminal carboxyl group, esterification can improve a peptide's lipophilicity, thereby enhancing its absorption across biological membranes. Once absorbed, these esters are designed to be hydrolyzed by endogenous enzymes, releasing the active dipeptide. However, premature hydrolysis in the gastrointestinal tract or bloodstream can severely limit the therapeutic efficacy of these compounds.
Chymotrypsin, a key digestive enzyme of the serine protease family, is a major contributor to the pre-systemic metabolism of many peptide-based drugs. It exhibits a strong preference for cleaving peptide bonds and esters at the C-terminus of aromatic amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). Therefore, understanding the kinetics of chymotrypsin-catalyzed hydrolysis is paramount for designing dipeptide ester prodrugs with optimal stability profiles.
This guide will focus on Leu-Trp-OMe as a model dipeptide ester and compare its enzymatic stability to other analogs. We will delve into the structural factors that govern the rate of hydrolysis and provide a detailed experimental protocol for assessing enzymatic stability in a laboratory setting.
The Mechanism of Chymotrypsin-Catalyzed Ester Hydrolysis
Chymotrypsin's catalytic activity relies on a "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The hydrolysis of a dipeptide ester by chymotrypsin proceeds through a two-step "ping-pong" mechanism:
-
Acylation: The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the alcohol (methanol in the case of a methyl ester) and forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule then enters the active site and, activated by the histidine residue, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the dipeptide with a free carboxylate group and regenerates the active enzyme.
The rate of this overall reaction is influenced by the nature of the amino acid residues at the P1 and P2 positions of the dipeptide substrate, which interact with the S1 and S2 binding pockets of the enzyme, respectively.
Figure 1: Simplified workflow of chymotrypsin-catalyzed hydrolysis of Leu-Trp-OMe.
Comparative Enzymatic Stability: A Data-Driven Analysis
The enzymatic stability of a dipeptide ester is best quantified by its kinetic parameters for hydrolysis by a specific enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is the most useful parameter for comparing the stability of different substrates. A lower kcat/Km value indicates greater stability.
| Substrate | P2 Residue | P1 Residue | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| N-Acetyl-Trp-OMe | Acetyl | Tryptophan | 28 | 0.095 | 294,737 | [1] |
| N-Acetyl-Phe-OMe | Acetyl | Phenylalanine | 45 | 0.13 | 346,154 | [2] |
| N-Acetyl-Tyr-OMe | Acetyl | Tyrosine | 193 | 0.7 | 275,714 | [1] |
| N-Acetyl-Gly-Phe-OMe | Glycine | Phenylalanine | 0.016 | 1.1 | 14.5 | [2] |
| N-Acetyl-Gly-Gly-Phe-OMe | Gly-Gly | Phenylalanine | 0.19 | 1.2 | 158 | [2] |
Data Interpretation and Extrapolation for Leu-Trp-OMe:
-
P1 Residue Dominance: The data clearly shows that the nature of the P1 residue is a primary determinant of the hydrolysis rate. Substrates with aromatic residues (Trp, Phe, Tyr) in the P1 position are hydrolyzed much more efficiently than those with smaller, non-aromatic residues. Chymotrypsin is known to have a deep, hydrophobic S1 binding pocket that favorably accommodates these large aromatic side chains.
-
Influence of the P2 Residue: The data for the N-acetyl-(glycyl)n-L-phenylalanine methyl esters demonstrates that the P2 residue also significantly impacts the hydrolysis rate. Extending the peptide chain from an acetyl group to a glycine residue dramatically decreases the catalytic efficiency. However, adding a second glycine (Gly-Gly) increases the efficiency compared to a single glycine. This indicates that interactions at the S2 subsite are complex and can either be favorable or unfavorable depending on the specific residue.
-
Estimating the Stability of Leu-Trp-OMe: Based on the available data, we can infer the relative stability of Leu-Trp-OMe. Leucine is a bulky, hydrophobic amino acid. Its interaction with the S2 subsite of chymotrypsin is likely to be more favorable than that of a simple acetyl group or a small glycine residue. Therefore, it is plausible that Leu-Trp-OMe would be hydrolyzed more rapidly than N-Acetyl-Trp-OMe. However, without direct experimental data, this remains a well-founded hypothesis. The increased steric bulk of the leucine side chain compared to an acetyl group could potentially lead to a more optimal fit within the S2 binding pocket, enhancing the overall catalytic efficiency.
Experimental Protocol for Assessing Enzymatic Stability
To empirically determine and compare the enzymatic stability of dipeptide esters like Leu-Trp-OMe, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro enzymatic stability assay using chymotrypsin.
Objective: To determine the kinetic parameters (Km and kcat) for the chymotrypsin-catalyzed hydrolysis of various dipeptide esters.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Dipeptide methyl esters (e.g., Leu-Trp-OMe, Phe-Trp-OMe, Ala-Trp-OMe)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Thermostated water bath or incubator
-
Microcentrifuge tubes
-
Pipettes
Experimental Workflow:
Figure 2: Experimental workflow for determining the kinetic parameters of dipeptide ester hydrolysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and store on ice.
-
Prepare stock solutions of each dipeptide ester in a suitable solvent (e.g., DMSO or the reaction buffer) at a high concentration (e.g., 100 mM).
-
Prepare the reaction buffer (50 mM Tris-HCl, pH 8.0).
-
-
Enzymatic Reaction:
-
For each dipeptide ester, set up a series of reactions in microcentrifuge tubes with varying substrate concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Pre-incubate the substrate solutions in the reaction buffer at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small, fixed amount of the chymotrypsin stock solution to each tube. The final enzyme concentration should be in the nanomolar range and should be optimized to ensure linear reaction rates over the desired time course.
-
At specific time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN). This will denature the enzyme and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of the dipeptide ester substrate and its dipeptide product using a UV detector at an appropriate wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tryptophan side chain).
-
Quantify the amount of remaining substrate at each time point by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis:
-
For each substrate concentration, plot the decrease in substrate concentration over time. The initial reaction velocity (v₀) is the negative of the slope of the linear portion of this curve.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Conclusion and Future Perspectives
The enzymatic stability of dipeptide esters is a multifaceted property governed by the interplay of the P1 and P2 amino acid residues with the binding pockets of hydrolytic enzymes like chymotrypsin. While the aromaticity of the P1 residue is the principal driver of chymotrypsin's substrate preference, the nature of the P2 residue plays a crucial role in modulating the rate of hydrolysis.
Based on the analysis of available kinetic data, it is evident that Leu-Trp-OMe is likely to be a substrate for chymotrypsin, and its stability will be influenced by the favorable interaction of the leucine residue with the S2 subsite. For drug development professionals, this underscores the importance of carefully selecting the P2 residue to fine-tune the stability and release kinetics of dipeptide ester prodrugs.
The experimental protocol detailed in this guide provides a robust framework for the empirical determination of these critical parameters. By systematically evaluating a series of dipeptide esters, researchers can build a comprehensive structure-stability relationship database, enabling the rational design of more effective and reliable peptide-based therapeutics. Future work should focus on generating a comprehensive library of kinetic data for a wide range of dipeptide esters to further refine our predictive models and accelerate the development of next-generation peptide drugs.
References
-
Bizzozero, S. A., Baumann, W. K., & Dutler, H. (1982). Kinetic investigation of the α-chymotrypsin-catalyzed hydrolysis of peptide substrates. The relationship between peptide-structure N-terminal to the cleaved bond and reactivity. European Journal of Biochemistry, 122(1), 251-258. [Link]
-
Bender, M. L., & Kézdy, F. J. (1965). The mechanism of α-chymotrypsin-catalyzed hydrolyses. Journal of the American Chemical Society, 86(18), 3704-3714. [Link]
- Fersht, A. R. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]
-
Knowles, J. R. (1965). The chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan methyl ester. Journal of the American Chemical Society, 87(24), 5595-5603. [Link]
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
Sources
In vitro vs in vivo efficacy of Leu-Trp-OMe HCl
Technical Assessment: In Vitro vs. In Vivo Efficacy of Leu-Trp-OMe HCl
Executive Summary
L-Leucyl-L-tryptophan methyl ester hydrochloride (Leu-Trp-OMe HCl) is a lysosomotropic dipeptide ester used primarily in immunological research for the selective depletion of cell populations rich in Dipeptidyl Peptidase I (DPPI, also known as Cathepsin C). These populations include Natural Killer (NK) cells , Mast cells , Cytotoxic T Lymphocytes (CTLs) , and certain myeloid lineage cells.
While Leu-Leu-OMe (L-Leucyl-L-leucine methyl ester) is the industry "gold standard" for this application, Leu-Trp-OMe functions through an identical mechanism—lysosomal accumulation followed by enzyme-mediated polymerization. This guide evaluates the efficacy of Leu-Trp-OMe, contrasting its robust in vitro utility against its significant in vivo limitations, and benchmarks it against established alternatives.
Mechanism of Action: The "Suicide" Substrate
Leu-Trp-OMe HCl is a prodrug that remains inactive until it enters the lysosome. Its cytotoxicity is strictly dependent on the presence of DPPI .
The Pathway:
-
Passive Diffusion: As a methyl ester, the dipeptide is hydrophobic and easily crosses the plasma membrane.
-
Lysosomal Trapping: Upon entering the acidic lysosome (pH ~4.5-5.0), the amine group is protonated, trapping the molecule inside.
-
DPPI Polymerization: DPPI removes the methyl ester group and catalyzes the transpeptidation of the dipeptide into hydrophobic oligomers (e.g., (Leu-Trp)n).
-
Membrane Rupture: These polymers are insoluble and detergent-like. They precipitate within the lysosome, destabilizing the membrane.
-
Cell Death: Lysosomal contents (cathepsins, hydrolases) leak into the cytosol, triggering rapid apoptosis or necrosis.
Target Specificity:
-
High Sensitivity (High DPPI): NK cells, Mast cells, CD8+ T cells, Neutrophils.
-
Resistant (Low/No DPPI): B cells, CD4+ T helper cells, Hematopoietic stem cells (HSCs).
Diagram: Lysosomotropic Depletion Pathway
Figure 1: Mechanism of Leu-Trp-OMe induced lysosomal disruption. The agent acts as a suicide substrate specifically in DPPI-positive cells.
In Vitro Efficacy
In controlled cell culture environments, Leu-Trp-OMe is highly effective. It is frequently used to "purge" cell suspensions (such as bone marrow grafts or splenocytes) of reactive immune cells before downstream applications.
Comparative Efficacy: Leu-Trp-OMe vs. Alternatives
| Feature | Leu-Trp-OMe HCl | Leu-Leu-OMe HCl (Standard) | Antibody + Complement |
| Mechanism | Lysosomal disruption (DPPI-dependent) | Lysosomal disruption (DPPI-dependent) | Membrane lysis (C5b-9 complex) |
| Specificity | NK, Mast, CD8+, Monocytes | NK, Mast, CD8+, Monocytes | Highly specific (depends on Antigen) |
| Efficiency | >95% depletion of target | >98% depletion of target | Variable (Complement toxicity issues) |
| Reversibility | Irreversible (Cell death) | Irreversible (Cell death) | Irreversible |
| Stem Cell Safety | High (HSCs are DPPI-negative) | High (HSCs are DPPI-negative) | High |
| Cost | Moderate | High | Very High |
Experimental Protocol: Ex Vivo Depletion of NK Cells
Objective: Remove NK activity from murine splenocytes prior to adoptive transfer.
-
Preparation:
-
Dissolve Leu-Trp-OMe HCl in sterile PBS to create a 25 mM stock solution .
-
Note: Prepare fresh. Methyl esters hydrolyze spontaneously in aqueous solution over time.
-
-
Cell Suspension:
-
Suspend splenocytes at
cells/mL in serum-free medium (e.g., RPMI 1640). -
Critical: Serum contains esterases that can degrade the compound before it enters cells. Avoid serum during incubation.
-
-
Incubation:
-
Add Leu-Trp-OMe to a final concentration of 1.0 mM - 2.5 mM . (Titration recommended for specific cell lines).
-
Incubate for 15–30 minutes at 37°C .
-
-
Quenching & Washing:
-
Add cold PBS + 10% FBS to quench the reaction.
-
Wash cells 2x with complete medium to remove residual agent and lysosomal debris.
-
-
Validation:
-
Assess viability of non-target cells (e.g., B cells) via Trypan Blue or Flow Cytometry.
-
Confirm NK depletion via functional lysis assay (e.g., 51Cr release against YAC-1 targets).
-
In Vivo Efficacy & Limitations
Unlike its in vitro utility, the in vivo application of Leu-Trp-OMe is severely restricted by pharmacokinetics and toxicity.
Challenges to Systemic Use
-
Instability: The methyl ester group is susceptible to rapid hydrolysis by non-specific plasma esterases. This converts the active drug into L-Leucyl-L-tryptophan (the dipeptide acid), which is non-toxic and cannot penetrate lysosomes effectively.
-
Toxicity: Systemic administration at doses high enough to achieve depletion often results in vascular leak syndrome or damage to DPPI-rich tissues (e.g., lungs, skin mast cells) rather than targeted depletion of circulating cells.
-
Half-Life: Estimated <5 minutes in active serum.
Niche In Vivo Applications
While systemic depletion is generally non-viable, Leu-Trp-OMe (and its analogs) has shown efficacy in specific local contexts:
-
Leishmaniasis Models: Leishmania parasites reside in macrophages and have high lysosomal activity. Leu-Trp-OMe can kill intracellular amastigotes. Liposomal encapsulation has been explored to improve stability and delivery to macrophages.
-
Local Mast Cell Degranulation: Intradermal injection can trigger local mast cell apoptosis, used to study mast cell recovery kinetics.
Workflow: Adoptive Transfer (The "Hybrid" Approach)
The most common "in vivo" use is actually an ex vivo treatment followed by in vivo transfer.
Figure 2: The standard workflow for utilizing Leu-Trp-OMe in in vivo studies involves ex vivo purging.
Safety & Handling
-
Hazard: Leu-Trp-OMe HCl is an irritant and potentially cytotoxic to mucous membranes.
-
Storage: Store desicated at -20°C. Solutions must be prepared fresh.
-
Control: Always run a "Vehicle Control" (PBS/Media only) and a "Positive Control" (known cytotoxic agent or Leu-Leu-OMe) when validating a new batch.
References
-
Thiele, D. L., & Lipsky, P. E. (1986). The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes. Journal of Immunology. Link
-
Upham, J. W., et al. (1995). L-leucyl-L-leucine methyl ester (LLME) inhibits the proliferation of human hematopoietic progenitor cells in the presence of monocytes. Transplantation. Link
-
Rabinovitch, M., et al. (1990).[1] The anti-leishmanial activity of dipeptide esters on Leishmania amazonensis amastigotes. Parasitology. Link
-
McGuire, M. J., & Lipsky, P. E. (1993). The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Journal of Immunology. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
